Dicranolomin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116383-34-7 |
|---|---|
Molecular Formula |
C30H18O12 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H |
InChI Key |
ZFNKROZSXXJHKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Other CAS No. |
116383-34-7 |
Synonyms |
dicranolomin |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Landscape of Dicranolomin: A Technical Guide
For Immediate Release
A comprehensive technical overview of the biflavonoid Dicranolomin, detailing its chemical and physical properties, isolation, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development.
This compound, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed exploration of its chemical properties, supported by available data, and outlines experimental methodologies for its study.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |
| Molecular Weight | 570.5 g/mol | PubChem[1] |
| IUPAC Name | 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[1] |
| XLogP3 | 4.3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 214 Ų | PubChem (Computed)[1] |
| CAS Number | 116383-34-7 | PubChem[1] |
Isolation and Synthesis
Natural Isolation
This compound has been identified and isolated from the moss Bartramia ithyphylla. The isolation process, as described in the literature, involves the extraction of the dried moss material followed by chromatographic separation to yield the pure biflavonoid.
Experimental Protocol: Isolation from Bartramia ithyphylla
A detailed experimental protocol for the isolation of this compound from Bartramia ithyphylla would typically involve the following steps. Please note that the specific details may vary based on the original research publication which is not fully accessible.
-
Extraction: Dried and powdered Bartramia ithyphylla is subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to extract a wide range of secondary metabolites.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the biflavonoids is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and comparison with literature data.
Chemical Synthesis
A method for the synthesis of this compound has been reported through the oxygen-mediated oxidative coupling of luteolin in alkaline water. This provides a sustainable and green approach to obtaining this natural product.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the reported synthesis:
-
Reaction Setup: Luteolin is dissolved in a weakly alkaline aqueous solution (e.g., with potassium hydroxide).
-
Oxidative Coupling: The solution is exposed to air (oxygen) to facilitate the oxidative coupling reaction. The pH of the solution is a critical parameter and is maintained in the weakly alkaline range.
-
Product Formation: The reaction leads to the formation of this compound as the major product, along with other minor biflavonoid products.
-
Purification: The reaction mixture is then subjected to chromatographic purification to isolate this compound.
Logical Workflow for this compound Synthesis
Caption: Oxidative coupling synthesis of this compound from Luteolin.
Biological Activity
Preliminary studies have indicated that this compound possesses antifungal activity. Specifically, it has been shown to inhibit the growth of the fungus Aspergillus niger.
Experimental Protocol: Antifungal Activity Assay
A typical protocol to assess the antifungal activity of this compound against Aspergillus niger would involve the following:
-
Culture Preparation: Aspergillus niger is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
-
Spore Suspension: A spore suspension of the fungus is prepared in a sterile saline solution and its concentration is adjusted to a standard value.
-
Assay Setup: A microdilution or agar diffusion method is employed.
-
Microdilution Method: A series of dilutions of this compound in a liquid culture medium are prepared in a microtiter plate. Each well is then inoculated with the fungal spore suspension.
-
Agar Diffusion Method: A lawn of the fungal spore suspension is spread on an agar plate. Discs impregnated with different concentrations of this compound are placed on the agar surface.
-
-
Incubation: The plates or microtiter plates are incubated at an appropriate temperature for a specified period.
-
Data Analysis:
-
Microdilution Method: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
-
Agar Diffusion Method: The diameter of the zone of inhibition around each disc is measured.
-
Signaling Pathway (Hypothetical)
The precise mechanism of action and the signaling pathways affected by this compound's antifungal activity are yet to be elucidated. A hypothetical pathway could involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of key enzymes essential for fungal growth. Further research is required to delineate the exact molecular targets.
Caption: Hypothetical antifungal mechanism of this compound.
Future Directions
The available data on this compound highlights its potential as a bioactive compound. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis.
-
Elucidation of Biological Mechanisms: In-depth studies to understand the precise molecular mechanisms underlying its antifungal activity and to explore other potential biological activities.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a therapeutic agent.
This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more complete understanding of this intriguing natural product will undoubtedly emerge, potentially unlocking new avenues for drug discovery and development.
References
The Enigmatic Moss Metabolite: A Technical Guide to the Natural Source and Isolation of Dicranin
For Immediate Release
A comprehensive technical guide detailing the natural origin, isolation, and biological activities of Dicranin, a potent bioactive compound derived from the moss Dicranum scoparium. This document serves as a vital resource for researchers, scientists, and professionals in drug development.
Introduction
Dicranin, a unique acetylenic fatty acid, has garnered significant interest within the scientific community for its pronounced antimicrobial and enzyme-inhibitory properties. This guide provides an in-depth overview of its natural source, detailed protocols for its isolation and purification, and a summary of its known biological functions. The information presented herein is intended to facilitate further research and development of this promising natural product.
Natural Source
The primary and thus far only known natural source of Dicranin is the moss Dicranum scoparium[1][2]. This common and widespread species of moss, also known as broom forkmoss, is found across North America, Europe, and Asia[3]. It typically forms dense clumps in shaded, humid forest environments, often on the forest floor, tree trunks, and rocks.
Chemical Structure
Dicranin is chemically identified as (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid[1][4]. Its structure is characterized by an eighteen-carbon chain containing a carboxylic acid group, a triple bond at the 6th position, and three cis-double bonds at the 9th, 12th, and 15th positions.
Quantitative Data
The isolation of Dicranin from Dicranum scoparium has been quantified, providing a baseline for its abundance in the natural source material.
| Parameter | Value | Reference |
| Yield from Dry Moss | ~ 0.07% (w/w) | [2] |
| Concentration in CH2Cl2 Extract | 3.2% (w/w) | [2] |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of Dicranin from Dicranum scoparium, based on established literature[1][2].
Extraction
-
Sample Preparation: Air-dry the collected Dicranum scoparium moss.
-
Solvent Extraction:
-
Immerse the dried and powdered moss in dichloromethane (CH2Cl2) for an extended period (e.g., 12 hours).
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude dichloromethane extract.
-
Isolation and Purification
-
Silica Gel Column Chromatography (Normal Phase):
-
Subject the crude CH2Cl2 extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing polarity. A suggested gradient is:
-
Petroleum ether-toluene (1:1)
-
Toluene
-
Chloroform
-
Ethyl acetate
-
Methanol
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Dicranin.
-
-
Reversed-Phase Medium-Pressure Liquid Chromatography (MPLC):
-
Further purify the Dicranin-containing fractions using reversed-phase MPLC.
-
This step separates compounds based on their hydrophobicity and is crucial for isolating the target compound from other lipids.
-
-
Final Purification by Silica Gel Column Chromatography:
-
Perform a final purification step of the MPLC-purified fraction on a silica gel column to yield pure Dicranin.
-
Biological Activity
Dicranin has demonstrated significant biological activity, primarily as an antimicrobial agent and an enzyme inhibitor.
| Activity | Target Organisms/Enzyme | Observed Effect | Reference |
| Antimicrobial | Bacillus cereus, Bacillus stearothermophilus, Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis | Inhibition of bacterial growth | [1] |
| Enzyme Inhibition | 15-Lipoxygenase (15-LOX) | Potent inhibitor of the enzyme | [1] |
Notably, Dicranin was found to be inactive against Escherichia coli[1].
Visualizations
Isolation Workflow
References
The Undiscovered Country: A Technical Guide to the Hypothetical Biosynthesis of Dicranolomin
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
Dicranolomin, a complex C30 polyphenolic compound isolated from mosses of the Aulacomnium genus, presents a fascinating puzzle in natural product biosynthesis.[1] While the precise enzymatic steps leading to its formation remain unelucidated in published literature, its intricate structure, composed of two flavonoid-like monomers, strongly suggests a biosynthetic origin rooted in the well-established phenylpropanoid pathway. This technical guide synthesizes current knowledge of flavonoid biosynthesis to propose a hypothetical pathway for this compound formation. The intention is to provide a foundational framework for researchers seeking to unravel the complete biosynthetic route, enabling future studies in metabolic engineering and synthetic biology for the potential production of this and related bioactive compounds.
Introduction to this compound
This compound (C30H18O12) is a natural product that has been identified in moss species such as Aulacomnium palustre and Aulacomnium androgynum.[1] Its chemical structure reveals a dimeric assembly of two distinct, highly hydroxylated chromen-4-one moieties. The complexity of this molecule and the known biological activities of related flavonoid compounds underscore the importance of understanding its biosynthesis for potential pharmacological applications. To date, no peer-reviewed studies have detailed the specific enzymes or genetic machinery responsible for this compound synthesis.
Proposed Biosynthetic Pathway of this compound Monomers
The biosynthesis of the monomeric units of this compound is hypothesized to originate from the general phenylpropanoid pathway, a ubiquitous route in plants for the production of a vast array of secondary metabolites.[1][2][3][4] This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds, including the precursors for flavonoids.
The General Phenylpropanoid Pathway
The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[3][4]
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.[3][4]
-
4-Coumarate:CoA Ligase (4CL): The final step in this initial phase is the activation of p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.[3][4]
Flavonoid Biosynthesis Core
The subsequent steps diverge into the flavonoid-specific pathway:
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[5][6][7]
-
Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to form the flavanone, naringenin.[5][7]
From naringenin, a series of enzymatic modifications, including hydroxylations, glycosylations, and methylations, would be required to synthesize the specific chromen-4-one monomers of this compound. The exact sequence and the enzymes involved are currently unknown.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Dicranolomin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicranolomin, a naturally occurring biflavonoid found in certain moss species, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data, this document primarily relies on computational predictions and information from aggregated chemical databases. While some biological activities have been attributed to related compounds from the same plant sources, specific signaling pathways and detailed experimental protocols for this compound remain largely uncharacterized in publicly accessible literature. This guide aims to consolidate the available information and highlight areas for future research.
Chemical and Physical Properties
This compound is a complex biflavonoid with the chemical formula C₃₀H₁₈O₁₂[1]. Its structure consists of two flavonoid moieties linked together. The IUPAC name for this compound is 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1].
Tabulated Physical and Chemical Data
Quantitative data for the physical and chemical properties of this compound are summarized in the table below. It is important to note that most of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |
| Molecular Weight | 570.5 g/mol | PubChem[1] |
| CAS Number | 116383-34-7 | PubChem[1] |
| XLogP3-AA (Predicted) | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 570.07982601 g/mol | PubChem[1] |
| Monoisotopic Mass | 570.07982601 g/mol | PubChem[1] |
| Topological Polar Surface Area | 214 Ų | PubChem[1] |
| Heavy Atom Count | 42 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 1120 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectra, are not available in the public domain. The PubChem database entry for this compound alludes to a ¹³C NMR spectrum, but the data itself is not provided[1]. The elucidation of the structure of novel natural products typically relies on a combination of these spectroscopic techniques.
Biological Activity and Signaling Pathways
This compound has been identified in mosses of the Dicranaceae family, such as Aulacomnium palustre and Aulacomnium androgynum. While specific biological activities for this compound are not well-documented, related compounds from mosses have been investigated for their therapeutic potential.
Potential Biological Activities
Extracts from Dicranum scoparium, a moss from the same family, have been shown to possess antimicrobial and 15-lipoxygenase (15-LOX) inhibitory activities. It is plausible that this compound contributes to these observed effects, but direct experimental evidence is lacking. Flavonoids and biflavonoids from various moss species have demonstrated a range of biological effects, including antibacterial, anti-inflammatory, and cytotoxic activities.
Signaling Pathways
There is currently no published research detailing the specific signaling pathways modulated by this compound. Given the 15-lipoxygenase inhibitory activity observed in related extracts, it is hypothesized that this compound could potentially interfere with inflammatory pathways.
The diagram below illustrates a generalized workflow for investigating the potential anti-inflammatory effects of a natural product like this compound, focusing on the lipoxygenase pathway.
Experimental Protocols
Detailed and validated experimental protocols for the isolation, purification, and biological analysis of this compound are not available in the current body of scientific literature. However, based on standard methodologies for the study of flavonoids from plant sources, the following general protocols can be proposed.
Proposed Isolation and Purification Protocol
-
Plant Material Collection and Preparation: Collect fresh moss material (e.g., Aulacomnium palustre). The material should be air-dried or freeze-dried and then ground into a fine powder.
-
Extraction: The powdered moss is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity, such as dichloromethane (DCM) followed by methanol. Maceration or Soxhlet extraction are common techniques.
-
Fractionation: The crude methanol extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is likely to contain biflavonoids, is subjected to column chromatography over silica gel or Sephadex LH-20.
-
Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The purity of the isolated compound should be verified by analytical HPLC and spectroscopic methods.
The following diagram illustrates a potential purification workflow.
Proposed 15-Lipoxygenase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Prepare a solution of 15-lipoxygenase from a commercial source (e.g., soybean) in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.
-
Assay Reaction: In a quartz cuvette, mix the enzyme solution with the buffer and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the linoleic acid substrate.
-
Spectrophotometric Measurement: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a structurally interesting biflavonoid with potential for biological activity. However, the current publicly available data is sparse, with a significant reliance on computational predictions for its physical and chemical properties. There is a critical need for the isolation of this compound in sufficient quantities to allow for thorough experimental characterization. Future research should focus on:
-
Isolation and Structure Verification: A definitive isolation and structural elucidation of this compound using modern spectroscopic techniques is paramount.
-
Determination of Physical Properties: Experimental measurement of its melting point, boiling point, and solubility in a range of solvents is necessary.
-
Biological Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying signaling pathways are crucial for understanding its therapeutic potential.
This technical guide serves as a starting point for researchers interested in this compound, summarizing the current state of knowledge and outlining a roadmap for future investigations.
References
Dicranolomin: A Technical Overview for Researchers
CAS Number: 116383-34-7[1]
IUPAC Name: 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
This technical guide provides a comprehensive overview of Dicranolomin, a member of the biflavonoid class of natural products. Boflavonoids are a diverse group of compounds known for their wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its chemical structure and data for related biflavonoids. A summary of key computed properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem[1] |
| Molecular Weight | 570.5 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 12 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Isolation
This compound has been reported in organisms such as Aulacomnium palustre and Aulacomnium androgynum. The synthesis of biflavonoids, such as this compound, is a complex process. General synthetic strategies for C-C linked biflavonoids often involve cross-coupling reactions like the Suzuki-Miyaura coupling. These methods allow for the creation of a diverse range of biflavonoid structures from more readily available flavonoid monomers.
A generalized workflow for the synthesis of C-C linked biflavonoids is depicted below.
Caption: Generalized workflow for biflavonoid synthesis.
Potential Biological Activities
While specific studies on the biological activity of this compound are not widely reported, the broader class of biflavonoids is known to exhibit a range of pharmacological effects. These activities are often attributed to their antioxidant and enzyme-inhibitory properties.
Potential Signaling Pathway Interactions
Many flavonoids and biflavonoids are known to interact with various cellular signaling pathways. For instance, some flavonoids have been shown to modulate pathways involved in inflammation and cell proliferation. A hypothetical interaction of a biflavonoid with a generic signaling pathway is illustrated below.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Experimental Protocols
General Protocol for Biflavonoid Extraction and Isolation
-
Extraction:
-
Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
-
The crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The concentrated extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fractions enriched with flavonoids are further purified using column chromatography techniques.
-
Commonly used stationary phases include silica gel or Sephadex LH-20.
-
Elution is performed with a gradient of solvents to isolate the desired biflavonoid.
-
-
Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy
-
-
The logical workflow for such an experimental process is outlined in the following diagram.
Caption: General experimental workflow for natural product isolation.
Conclusion
This compound is a structurally interesting biflavonoid with potential for biological activity, characteristic of its compound class. However, there is a notable lack of specific research on its synthesis, biological effects, and mechanisms of action. This presents an opportunity for further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The general methodologies and potential activities outlined in this guide can serve as a foundation for future studies on this and related biflavonoids.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicranolomin, a naturally occurring biflavonoid, has emerged as a compound of significant interest in the scientific community due to its notable biological activities. This technical guide provides a comprehensive review of this compound and related compounds, focusing on its chemical properties, synthesis, and biological functions, including its antifungal and enzyme-inhibiting capabilities. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area.
Introduction
This compound is a biflavonoid, specifically a dimer of the flavone luteolin, with the chemical formula C₃₀H₁₈O₁₂.[1] It is primarily found in bryophytes, such as mosses from the Dicranum and Rhizogonium genera.[2][3] Biflavonoids, as a class of plant secondary metabolites, are known for their diverse pharmacological properties. This compound, in particular, has demonstrated potent antifungal and starch hydrolase inhibitory activities, making it a compelling candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on this compound, offering a detailed resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior in biological systems and for the design of future studies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem CID 5469097[1] |
| Molecular Weight | 570.5 g/mol | PubChem CID 5469097[1] |
| CAS Number | 116383-34-7 | PubChem CID 5469097[1] |
| IUPAC Name | 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem CID 5469097[1] |
| Appearance | Not explicitly reported, likely a yellowish solid, typical for flavonoids. | |
| Solubility | Soluble in DMSO for biological assays.[4] |
Synthesis of this compound
This compound can be synthesized through the oxidative coupling of its monomer, luteolin. A novel, environmentally friendly method utilizes molecular oxygen in alkaline water, avoiding the need for catalysts.[1][5][6]
Synthetic Workflow
The synthesis of this compound from luteolin can be visualized as a straightforward oxidative dimerization process.
Experimental Protocol: Oxidative Coupling of Luteolin
The following protocol is based on the method described in the patent for the synthesis of flavonoid dimers.[4]
Materials:
-
Luteolin
-
Potassium hydroxide (KOH) solution (e.g., 0.03 M)
-
Deionized water
-
Round bottom flask (sealed)
Procedure:
-
Dissolve luteolin in an appropriate volume of alkaline water (e.g., KOH solution) in a round bottom flask. The concentration of luteolin should be optimized for the reaction scale.
-
Seal the reaction vessel to control the oxygen availability. Surprisingly, improved yields have been reported when the reaction is performed without stirring, as this may prevent over-oxidation.[4]
-
Maintain the reaction temperature between 0°C and 50°C.[4] The optimal temperature should be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of luteolin and the formation of this compound.
-
Upon completion, the reaction mixture can be neutralized and the product, this compound, can be isolated and purified using standard chromatographic techniques (e.g., column chromatography on silica gel).
Note: This protocol provides a general framework. Researchers should optimize the reaction conditions, including the concentration of reactants, pH of the solution, temperature, and reaction time, to achieve the best possible yield.
Biological Activities and Assays
This compound exhibits significant biological activities, particularly as an antifungal agent and an inhibitor of starch-hydrolyzing enzymes.
Antifungal Activity
This compound has demonstrated potent antifungal activity against the fungus Aspergillus niger.[7]
Quantitative Data:
| Compound | Organism | IC₅₀ (μM) | Source |
| This compound | Aspergillus niger | 0.86 | [7] |
| Distichumtriluteolin | Aspergillus niger | 0.96 | [7] |
Experimental Protocol: Antifungal Susceptibility Testing
The following is a general protocol for determining the in vitro antifungal activity of this compound, based on standard methodologies.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aspergillus niger strain
-
Potato Dextrose Agar (PDA) medium
-
Sterile water
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1.0 mg/mL).
-
Cultivate the fungal strain (A. niger) on PDA medium at 25°C for 14 days.
-
Collect the fungal spores using a sterile cotton swab and suspend them in sterile water. Adjust the spore concentration as required for the assay.
-
Perform serial dilutions of the this compound stock solution in the appropriate culture medium to achieve the desired test concentrations.
-
Inoculate the microplate wells containing the different concentrations of this compound with the fungal spore suspension.
-
Include appropriate controls (e.g., medium with fungus and DMSO without the compound, and a positive control with a known antifungal agent).
-
Incubate the microplates at an appropriate temperature and for a sufficient duration to allow fungal growth.
-
Determine the fungal growth inhibition by measuring the optical density at a suitable wavelength using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the fungal growth.
Starch Hydrolase Inhibition
This compound has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes involved in the digestion of carbohydrates.[4][7] This activity suggests its potential for the management of hyperglycemia.
Quantitative Data:
While specific IC₅₀ values for the α-amylase and α-glucosidase inhibition by this compound were not found in the reviewed literature, it has been reported that its activity is comparable to or higher than that of antidiabetic drugs.[7] Further research is needed to quantify this inhibitory effect.
Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of this compound against α-amylase and α-glucosidase.
α-Amylase Inhibition Assay:
Materials:
-
This compound
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer
Procedure:
-
Prepare solutions of α-amylase, starch, and this compound in a suitable buffer (e.g., phosphate buffer).
-
Pre-incubate the enzyme with various concentrations of this compound for a specific period.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding DNSA reagent, which also reacts with the reducing sugars produced.
-
Heat the mixture to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the amount of maltose produced.
-
Calculate the percentage of inhibition and the IC₅₀ value.
α-Glucosidase Inhibition Assay:
Materials:
-
This compound
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium carbonate solution
-
Phosphate buffer
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, and this compound in a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Start the reaction by adding the pNPG substrate.
-
Incubate the mixture at a controlled temperature.
-
Terminate the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).
-
Calculate the percentage of inhibition and the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. For its enzyme inhibitory activity, it is likely that this compound, like other flavonoids, binds to the active site or allosteric sites of α-amylase and α-glucosidase, thereby preventing substrate binding and catalysis. The mechanism of its antifungal activity may involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal signaling pathways.
Proposed Mechanism of Enzyme Inhibition
The following diagram illustrates the proposed competitive inhibition mechanism of a starch-hydrolyzing enzyme by this compound.
Related Compounds
Several other biflavonoids isolated from mosses have also shown interesting biological activities. A comparative analysis can provide insights into structure-activity relationships.
-
5′,3‴-dihydroxyamentoflavone and 5′,3‴-dihydroxyrobustaflavone: Isolated from Dicranum scoparium, these compounds have been identified spectroscopically.[8] Their biological activities, however, are not as well-documented as those of this compound.
-
Bartramiaflavone: A biflavonoid found in Bartramia species, which has been tested for its effects on plant germination and growth.[9]
-
Distichumtriluteolin: A triluteolin that also exhibits antifungal activity against A. niger.[7]
Further research into the biological activities of these and other related biflavonoids is warranted to explore their therapeutic potential fully.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal and potential anti-hyperglycemic properties. The green synthesis method developed for this compound enhances its appeal for further development. Future research should focus on:
-
Elucidating the detailed mechanism of action: Understanding how this compound inhibits fungal growth and metabolic enzymes at the molecular level.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models to translate the in vitro findings into potential therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Exploring other biological activities: Investigating the potential of this compound in other therapeutic areas, such as anticancer and anti-inflammatory applications, given the broad spectrum of activity often observed with flavonoids.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors. The comprehensive data and detailed protocols provided herein are intended to accelerate the exploration of this compound and its related compounds as valuable leads in drug discovery.
References
- 1. Oxygen mediated oxidative couplings of flavones in alkaline water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen mediated oxidative couplings of flavones in alkaline water [ouci.dntb.gov.ua]
- 3. scribd.com [scribd.com]
- 4. WO2022124994A1 - Methods to synthesize flavonoid dimers and oligomers and the use thereof - Google Patents [patents.google.com]
- 5. Search [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Dicranolomin: A Technical Guide for Researchers
Executive Summary
Dicranolomin, a naturally occurring biflavonoid, presents a compelling case for further investigation as a therapeutic agent. While direct research on this compound is in its nascent stages, the broader class of biflavonoids, to which it belongs, exhibits a wide array of biological activities with potential applications in oncology, infectious diseases, and metabolic disorders. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets of this compound based on current knowledge of its activities and the established mechanisms of related biflavonoid compounds. We consolidate the available quantitative data, provide detailed experimental protocols for assessing its bioactivity, and visualize key signaling pathways that may be modulated by this compound. The information presented herein is intended to provide a foundational framework to guide future research and unlock the therapeutic potential of this compound.
Introduction
This compound is a flavone dimer that has been identified as a constituent of certain plant species. Flavonoids, and particularly their dimeric forms (biflavonoids), are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[1][2] The structural complexity of biflavonoids may contribute to their enhanced biological activity compared to their monomeric counterparts. This guide focuses on the potential therapeutic targets of this compound, drawing inferences from its known antifungal properties and the well-documented activities of other biflavonoids.
Potential Therapeutic Targets
Based on the available, albeit limited, data for this compound and the extensive research on related biflavonoids, several key areas of therapeutic intervention are proposed. These include antifungal activity, enzyme inhibition relevant to metabolic diseases, and modulation of signaling pathways implicated in cancer.
Antifungal Activity
One of the few direct pieces of evidence for this compound's bioactivity is its inhibitory effect against the fungus Aspergillus niger. This suggests that enzymes and structural components essential for fungal viability are potential targets.
Quantitative Data on Antifungal Activity
| Compound | Organism | IC50 (µM) | Reference |
| This compound | Aspergillus niger | 0.86 | [Source not explicitly found in search] |
Note: While an IC50 value is mentioned in the initial search summary, the specific source document was not retrieved in the subsequent detailed searches. This highlights the need for empirical validation.
Enzyme Inhibition in Metabolic Disorders
Biflavonoids have been reported to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme can delay the absorption of glucose, a therapeutic strategy for managing type 2 diabetes.
Anticancer Activity and Signaling Pathway Modulation
The anticancer potential of biflavonoids is a significant area of research. These compounds have been shown to interfere with cancer cell proliferation, migration, and survival by modulating critical signaling pathways.[1][2][3] While no specific anticancer data for this compound has been found, the following pathways, known to be affected by other biflavonoids, represent high-priority targets for investigation.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and is often hyperactivated in cancer.
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, its inhibition can suppress tumor growth.
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is implicated in the development of numerous cancers.
-
p53 and Apoptosis Signaling: Flavonoids have been shown to modulate the p53 tumor suppressor pathway and induce apoptosis (programmed cell death) in cancer cells.[3]
-
Multidrug Resistance Proteins: Some flavonoid dimers can inhibit the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[1]
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standardized methods for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.
-
Fungal Strain and Culture:
-
Obtain a pure culture of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Culture the fungus on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of spores or yeast cells.
-
Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the concentration spectrophotometrically.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium.
-
Add the standardized fungal inoculum to each well.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
α-Glucosidase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.
-
Reagents and Materials:
-
α-glucosidase from Saccharomyces cerevisiae.
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plate and a microplate reader.
-
-
Assay Procedure:
-
To each well of the microtiter plate, add a solution of α-glucosidase in phosphate buffer.
-
Add varying concentrations of this compound to the wells. Acarbose can be used as a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity, by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
-
Reagents and Materials:
-
Membrane vesicles containing human P-gp.
-
ATP.
-
A phosphate detection reagent (e.g., malachite green-based).
-
This compound dissolved in a suitable solvent.
-
Verapamil or other known P-gp modulators as controls.
-
-
Assay Procedure:
-
Incubate the P-gp-containing membrane vesicles with varying concentrations of this compound at 37°C.
-
Initiate the ATPase reaction by adding a solution of Mg-ATP.
-
Allow the reaction to proceed for a defined time, during which P-gp will hydrolyze ATP to ADP and inorganic phosphate (Pi).
-
Stop the reaction.
-
Add the phosphate detection reagent, which will form a colored complex with the liberated Pi.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the rate of ATP hydrolysis against the concentration of this compound.
-
Determine whether this compound stimulates or inhibits the basal P-gp ATPase activity and calculate the EC50 (for stimulation) or IC50 (for inhibition).
-
Visualization of Potential Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are likely therapeutic targets for this compound, based on the known activities of related biflavonoids.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
The Enigmatic Case of Dicranolomin: A Review of Available Data
An in-depth investigation into the scientific literature and chemical databases reveals a significant lack of accessible information regarding the discovery, history, and biological activity of a compound specifically named "Dicranolomin." While a singular entry exists in the PubChem database for a compound with this name, a deeper dive into primary and secondary research sources yields no corroborating evidence of its formal discovery, isolation, or characterization. This technical guide, therefore, aims to provide a comprehensive overview of the available information and contextualize it within the broader landscape of chemical constituents isolated from the reported botanical sources.
The PubChem Entry: A Solitary Data Point
The sole reference to "this compound" is found in the PubChem database (CID 5469097). This entry assigns the molecular formula C₃₀H₁₈O₁₂ to the compound and indicates its presence in the moss species Aulacomnium palustre and Aulacomnium androgynum. However, the entry critically lacks citations to peer-reviewed scientific literature that would typically accompany the discovery and characterization of a novel natural product. This absence of verifiable sources makes it impossible to construct a historical timeline of its discovery or to detail the researchers and institutions involved.
Table 1: Physicochemical Properties of the Putative this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₂ | PubChem |
| Molecular Weight | 570.5 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem |
| Exact Mass | 570.07982601 Da | PubChem |
| Topological Polar Surface Area | 214 Ų | PubChem |
| Heavy Atom Count | 42 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 1120 | PubChem |
Source: PubChem CID 5469097. It is important to note that this data is computationally predicted and not experimentally verified in accessible literature.
The Botanical Context: Chemical Diversity in Aulacomnium
Given the lack of specific data for "this compound," a broader examination of the chemical constituents of the Aulacomnium genus is warranted. Mosses, in general, are known to produce a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds. These compounds often play a role in the plant's defense mechanisms and adaptation to environmental stressors.
Research on the chemical composition of Aulacomnium palustre and other related moss species has revealed the presence of various flavonoids and other phenolic compounds. Flavonoids are a well-studied class of plant secondary metabolites with a wide range of reported biological activities. The history of flavonoid discovery from mosses dates back several decades, with ongoing research continuing to uncover novel structures and functions.
Methodologies for Natural Product Discovery from Mosses: A General Protocol
The discovery and characterization of a novel compound from a botanical source like Aulacomnium would typically follow a standardized experimental workflow. The following is a generalized protocol based on common practices in natural product chemistry.
3.1. General Experimental Workflow
3.2. Detailed Methodologies
-
Collection and Preparation: Plant material (Aulacomnium sp.) is collected from its natural habitat, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried or freeze-dried and ground to a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Fractionation and Isolation: The crude extracts are then fractionated using various chromatographic techniques. This multi-step process aims to separate the complex mixture into simpler fractions and ultimately isolate pure compounds.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation.
-
Column Chromatography: Fractions are further purified using column chromatography with different stationary phases (e.g., silica gel, Sephadex) and mobile phase gradients.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain highly pure compounds.
-
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.
-
UV-Visible and Infrared Spectroscopy: To identify functional groups and chromophores.
-
Potential Signaling Pathways and Biological Activities of Moss-Derived Flavonoids
While no biological activity has been documented for "this compound," flavonoids isolated from various moss species have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The potential mechanisms of action for these compounds often involve modulation of cellular signaling pathways.
Conclusion: An Unresolved Mystery
The identity and history of "this compound" remain an enigma. The absence of any corroborating scientific literature beyond a single, uncited database entry suggests that this compound may be an artifact of database entry, a misnomer for another compound, or a yet-to-be-published discovery. For researchers, scientists, and drug development professionals, this case underscores the critical importance of relying on peer-reviewed and verifiable sources of information. While the chemical space of natural products from mosses like Aulacomnium remains a promising area for exploration, any claims regarding "this compound" should be approached with a high degree of scientific skepticism until substantiated by primary research. Future investigations into the chemical constituents of Aulacomnium palustre and Aulacomnium androgynum may one day shed light on the existence and nature of this mysterious compound.
Methodological & Application
Application Notes and Protocols: Extraction of Dicranin from Dicranum scoparium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Dicranin, a bioactive compound isolated from the moss Dicranum scoparium. Dicranin has demonstrated significant antimicrobial and anti-inflammatory properties, primarily through the inhibition of the 15-lipoxygenase (15-LOX) enzyme. This application note includes a step-by-step extraction methodology, a summary of quantitative data, and a diagram of the relevant biological pathway to guide researchers in the isolation and study of this promising natural product.
Introduction
Bryophytes, including mosses, are a rich source of novel secondary metabolites with diverse biological activities. Dicranum scoparium, a common species of moss, produces Dicranin, a polyunsaturated fatty acid with notable antimicrobial and enzyme-inhibitory functions. Specifically, Dicranin has been identified as an inhibitor of 15-lipoxygenase, a key enzyme in the arachidonic acid cascade that is involved in inflammatory processes. The following protocols are based on the original isolation work and provide a framework for the extraction and purification of Dicranin for further research and development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and biological activity of Dicranin from Dicranum scoparium.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material (dried D. scoparium) | 50 g | [1] |
| Dichloromethane (CH2Cl2) Extract Yield | 3 g | [1] |
| Biological Activity | ||
| 15-Lipoxygenase (15-LOX) Inhibition (CH2Cl2 extract) | 96% at 33 µg/mL | [1] |
| Antimicrobial Activity (Disc Diffusion Assay) | ||
| Streptococcus faecalis | Strongest activity observed | [1] |
| Bacillus cereus | Active | [1] |
| Bacillus stearothermophilus | Active | [1] |
| Bacillus subtilis | Active | [1] |
| Staphylococcus aureus | Active | [1] |
| Escherichia coli | Inactive (pure Dicranin) | [1] |
Experimental Protocols
I. Extraction of Crude Dicranin from Dicranum scoparium
This protocol details the initial solvent extraction of the bioactive compounds from the dried moss.
Materials:
-
Dried Dicranum scoparium
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Large glass extraction vessel with a lid
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Air-dry the collected Dicranum scoparium moss until brittle.
-
Weigh 50 g of the dried moss and place it into the extraction vessel.
-
Add 500 mL of dichloromethane (CH2Cl2) to the vessel, ensuring the moss is fully submerged.
-
Seal the vessel and allow the extraction to proceed for 12 hours at room temperature with occasional agitation.
-
Filter the extract to separate the moss material from the solvent.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude CH2Cl2 extract.
-
The remaining moss material can be further extracted with methanol (2 x 500 mL for 12 hours each) to isolate other polar compounds, though Dicranin is primarily found in the dichloromethane extract.
II. Purification of Dicranin using Chromatographic Techniques
This protocol outlines the purification of Dicranin from the crude extract.
Materials:
-
Crude CH2Cl2 extract of D. scoparium
-
Silica gel 60 (40-63 µm) for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (MeCN) and water (H2O) for HPLC
-
Thin-Layer Chromatography (TLC) plates (RP-18)
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude CH2Cl2 extract in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed with silica gel 60 in dichloromethane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of ethyl acetate in dichloromethane to separate the fractions based on polarity.
-
Monitor the fractions using TLC to identify those containing Dicranin.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Combine the fractions from the silica gel column that show the presence of Dicranin.
-
Evaporate the solvent from the combined fractions.
-
Dissolve the residue in the HPLC mobile phase.
-
Purify the sample using a reverse-phase C18 HPLC column.
-
Use a mobile phase of acetonitrile and water (e.g., 65% MeCN in H2O containing 0.05% H3PO4) at a flow rate of 1.5 mL/min.
-
Monitor the elution at 205 nm.
-
Collect the peak corresponding to Dicranin.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 15-Lipoxygenase signaling pathway, which is inhibited by Dicranin, and the experimental workflow for Dicranin extraction and purification.
Caption: Experimental workflow for the extraction and purification of Dicranin.
Caption: The 15-Lipoxygenase signaling pathway and the inhibitory action of Dicranin.
References
Application Note: A Proposed HPLC Method for the Quantitative Analysis of Dicranolomin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Dicranolomin, a complex biflavonoid found in certain moss species of the Dicranaceae family. Due to the limited availability of specific analytical methods for this compound in published literature, this application note provides a comprehensive, scientifically grounded protocol based on the analysis of similar polyphenolic compounds. The proposed method is designed to be a starting point for researchers and professionals in natural product chemistry and drug development.
Introduction
This compound is a polyphenolic compound with the molecular formula C30H18O12, belonging to the biflavonoid class of natural products.[1] It has been reported in mosses such as Aulacomnium palustre and species within the Dicranoloma genus.[1] The complex structure of this compound suggests potential for biological activity, making it a compound of interest for phytochemical and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.[2] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Proposed HPLC Method
Based on the polyphenolic nature of this compound, a reversed-phase HPLC method is proposed. This approach is well-suited for the separation of flavonoids and other phenolic compounds.[2]
Chromatographic Conditions
A summary of the proposed HPLC instrument parameters is provided in Table 1.
| Parameter | Proposed Value |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 330 nm (based on typical flavonoid absorbance) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of isolated and purified this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation from Moss
-
Drying and Grinding: Collect fresh moss samples (e.g., from the Dicranoloma genus), clean them of any debris, and air-dry them in the shade. Once fully dried, grind the moss into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Accurately weigh 1 g of the powdered moss material into a flask.
-
Add 20 mL of 80% methanol in water.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants from all three extractions.
-
-
Purification and Concentration:
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Protocol (Illustrative)
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following are the key validation parameters to be assessed.
System Suitability
System suitability testing is essential to ensure that the chromatographic system is performing adequately. This should be checked before performing any sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% for 6 replicate injections |
Table 2: System Suitability Parameters.
Linearity
Linearity should be established by injecting the working standard solutions at a minimum of five different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Illustrative Linearity Data.
Accuracy (Recovery)
The accuracy of the method should be determined by performing a recovery study at three different concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of this compound standard into a pre-analyzed sample.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.5 | 1.5 |
| 100% | 101.2 | 1.2 |
| 120% | 99.8 | 1.8 |
Table 4: Illustrative Accuracy (Recovery) Data.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | RSD (%) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Table 5: Illustrative Precision Data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Illustrative Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: Illustrative LOD and LOQ Data.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from moss samples.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between the different parameters of HPLC method validation.
References
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Dicranolomin, a Novel Bioactive Alkaloid
Attention Researchers, Scientists, and Drug Development Professionals: Due to the novel and uncharacterized nature of "Dicranolomin," the following application note is a representative example based on the analysis of a hypothetical novel plant-derived alkaloid. The methodologies and data presented are for illustrative purposes to guide the analysis of a new chemical entity of this class.
Introduction
The discovery of novel natural products is a cornerstone of drug development.[1][2] this compound is a newly isolated compound from the plant species Dicranum scoparium, exhibiting significant cytotoxic activity against several cancer cell lines in preliminary screenings. Early characterization suggests this compound is an alkaloid with a complex ring structure, necessitating advanced analytical techniques for full structural elucidation and sensitive quantification in biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the requisite sensitivity and specificity for this purpose.[3][4] This note provides a detailed protocol for the analysis of this compound using LC-MS/MS.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Protocols
1. Sample Preparation: Extraction of this compound from Dicranum scoparium
-
Drying and Grinding: Air-dry the plant material at room temperature or freeze-dry to preserve metabolites.[5][6] Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: Suspend 10 g of the powdered plant material in 100 mL of 80% methanol (MeOH) in water. Methanol is a common solvent for extracting a wide range of metabolites, including alkaloids.[7][8]
-
Ultrasonication: Place the suspension in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]
-
Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% MeOH for LC-MS/MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a UHPLC system is recommended.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for alkaloids.[10][11]
-
Full Scan (MS1): Acquire data in the m/z range of 100-1500 with a high resolution (>30,000).
-
Data-Dependent Acquisition (dd-MS2): Trigger MS/MS fragmentation for the top 5 most intense ions from the full scan. Use a stepped normalized collision energy (e.g., 20, 35, 50 eV) to generate informative fragment spectra.[9]
-
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Retention Time (min) | 8.7 |
| Measured m/z ([M+H]⁺) | 415.1823 |
| Proposed Formula | C₂₂H₂₆N₂O₅ |
| Calculated m/z ([M+H]⁺) | 415.1818 |
| Mass Error (ppm) | 1.2 |
| Key MS/MS Fragments (m/z) | 397.1712, 355.1601, 298.1345, 175.0810 |
Table 2: Quantitative Analysis of this compound in Spiked Plasma
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| 1 | 0.95 | 95 |
| 10 | 9.8 | 98 |
| 50 | 48.5 | 97 |
| 100 | 101.2 | 101.2 |
| 500 | 495.5 | 99.1 |
Signaling Pathway Analysis
Many plant-derived alkaloids exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.[12][13][14] Based on preliminary bioactivity data, this compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 7. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of Dicranolomin
Introduction
The evaluation of cytotoxic activity is a critical first step in the discovery and development of novel anticancer agents. In vitro cytotoxicity assays provide essential information regarding a compound's potency and selective toxicity against various cancer cell lines. Dicranolomin is a novel compound with potential therapeutic applications, and assessing its effect on cell viability is fundamental to characterizing its pharmacological profile. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method.
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The resulting formazan crystals are solubilized, and the absorbance of the solution is quantified using a spectrophotometer. A decrease in the signal indicates a reduction in metabolic activity, which is interpreted as a loss of cell viability or cytotoxicity. This protocol outlines the necessary steps for cell culture, compound treatment, assay execution, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.
Quantitative Data Summary
As this compound is a novel investigational compound, published cytotoxicity data is not yet available. The following table is a template for summarizing experimental findings once the IC50 values are determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| A549 | Non-Small Cell Lung Cancer | 72 | e.g., 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 72 | e.g., 22.5 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 72 | e.g., 11.8 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 72 | e.g., 18.9 ± 2.1 |
| MRC-5 | Normal Lung Fibroblast | 72 | e.g., > 100 |
Experimental Workflow
The diagram below illustrates the key steps of the MTT cytotoxicity assay protocol, from initial cell culture to final data analysis.
Detailed Experimental Protocol: MTT Assay
Principle
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents
-
Selected cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., MRC-5)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Cell Culture
-
Culture the selected cell lines in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure exponential growth.
Experimental Procedure
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL for A549).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells for "untreated control" (cells + medium) and "blank" (medium only).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of complete medium containing 0.5% DMSO to the "untreated control" wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay Execution:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well, including controls.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
IC50 Determination:
-
Plot the % Cell Viability against the log-transformed concentrations of this compound.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
While the precise mechanism of this compound is yet to be determined, many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress. The diagram below outlines this potential signaling cascade, which could be investigated as part of the mechanistic studies for this compound.
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Dicranolomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicranolomin, a natural compound, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of various compounds.[1][2] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[1][3] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[1]
Data Presentation: Antioxidant Activity of this compound
While specific experimental data for the DPPH assay of this compound is not publicly available, this section provides a template for presenting such quantitative data. Researchers should replace the placeholder values with their experimental findings.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition |
| 10 | 0.850 ± 0.021 | 15.0 |
| 25 | 0.680 ± 0.018 | 32.0 |
| 50 | 0.450 ± 0.015 | 55.0 |
| 100 | 0.220 ± 0.011 | 78.0 |
| 250 | 0.110 ± 0.009 | 89.0 |
| Positive Control (Ascorbic Acid, 50 µg/mL) | 0.150 ± 0.010 | 85.0 |
| Control (DPPH only) | 1.000 ± 0.025 | 0.0 |
Table 2: IC50 Value of this compound for DPPH Radical Scavenging
| Compound | IC50 (µg/mL) |
| This compound | Insert Calculated Value |
| Ascorbic Acid (Standard) | Insert Calculated Value |
IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
Experimental Protocols
This section details the methodology for performing the DPPH assay to determine the antioxidant activity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (for use as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to the desired test concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Ascorbic Acid Standard Solution: Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 50 µg/mL) to be used as a positive control.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to triplicate wells.
-
Positive Control: In separate triplicate wells, add 100 µL of the ascorbic acid standard solution.
-
Blank: In triplicate wells, add 100 µL of methanol to serve as the blank.
-
Control: To all wells except the blank, add 100 µL of the DPPH stock solution. To the blank wells, add 100 µL of methanol.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[1][4]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control (DPPH solution without the test sample).
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Visualizations
DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Principle of the DPPH Assay
Caption: Reaction mechanism of the DPPH radical scavenging by an antioxidant.
References
Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Dicranolomin, a compound of interest, requires rigorous evaluation of its antibacterial properties. The agar diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[1][2] This document provides a detailed protocol for assessing the antibacterial efficacy of this compound using the agar well diffusion method, a common variation of the agar diffusion technique.[3][4] The principles and methodologies outlined here are based on established antimicrobial susceptibility testing standards and can be adapted for high-throughput screening.[1][3]
Principle of the Agar Diffusion Method
The agar diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a source through a solid agar medium that is uniformly inoculated with a test microorganism.[2] The antimicrobial agent creates a concentration gradient in the agar. If the microorganism is susceptible to the agent, its growth will be inhibited, resulting in a clear area around the source known as the zone of inhibition.[2][3] The diameter of this zone is proportional to the concentration of the antimicrobial agent and its efficacy against the test organism.[3]
Data Presentation
Quantitative data from the agar diffusion assay should be recorded meticulously to ensure reproducibility and accurate interpretation. The primary data point is the diameter of the zone of inhibition, measured in millimeters (mm). This data should be organized in a clear, tabular format for easy comparison of the antibacterial activity of this compound against different bacterial strains and at various concentrations.
Table 1: Zone of Inhibition Diameters (mm) for this compound Against Various Bacterial Strains
| Bacterial Strain | This compound Concentration (µg/mL) | Zone of Inhibition (mm) - Replicate 1 | Zone of Inhibition (mm) - Replicate 2 | Zone of Inhibition (mm) - Replicate 3 | Mean Zone of Inhibition (mm) | Standard Deviation |
| Staphylococcus aureus | 100 | |||||
| 200 | ||||||
| 400 | ||||||
| Escherichia coli | 100 | |||||
| 200 | ||||||
| 400 | ||||||
| Pseudomonas aeruginosa | 100 | |||||
| 200 | ||||||
| 400 | ||||||
| Positive Control (e.g., Gentamicin) | 10 | |||||
| Negative Control (e.g., Solvent) | - |
Experimental Protocols
This section details the step-by-step methodology for performing the agar well diffusion assay to test the antibacterial activity of this compound.
Materials
-
This compound (of known purity)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)[4]
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile swabs
-
Sterile cork borer or micropipette tips (for creating wells)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Turbidity meter or McFarland standards (0.5)[4]
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (solvent used to dissolve this compound)
-
Laminar flow hood or sterile work area
Protocol
-
Preparation of Media:
-
Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[4]
-
Sterilize the media by autoclaving.
-
Pour approximately 20-25 mL of molten MHA into sterile petri dishes and allow them to solidify in a laminar flow hood. The agar depth should be uniform, around 4 mm.
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in 3-4 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[5]
-
Alternatively, adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.[4]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside wall of the tube.
-
Streak the entire surface of the MHA plate with the swab to ensure a uniform lawn of bacterial growth. Rotate the plate by 60° between each streaking to cover the entire surface.
-
Allow the plates to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.
-
-
Preparation of Wells and Application of this compound:
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile micropipette tip, create uniform wells in the agar.[3]
-
Prepare different concentrations of this compound in a suitable solvent.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each this compound concentration into separate wells.[3]
-
In separate wells, add the positive control (antibiotic solution) and the negative control (solvent).
-
Label the bottom of the petri dish to identify the contents of each well.
-
-
Incubation:
-
Measurement and Interpretation of Results:
-
After incubation, observe the plates for the presence of clear zones of inhibition around the wells.
-
Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.
-
The experiment should be performed in triplicate for each concentration and bacterial strain to ensure the reliability of the results.
-
A larger zone of inhibition indicates greater antibacterial activity. The absence of a zone of inhibition suggests that the test substance is not active against the microorganism under the test conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion method for testing the antibacterial activity of this compound.
Caption: Workflow of the Agar Well Diffusion Method.
Hypothetical Signaling Pathway Inhibition by this compound
While the specific mechanism of action for this compound is yet to be fully elucidated, many antibacterial agents function by disrupting essential cellular processes.[6] The diagram below illustrates a hypothetical signaling pathway that could be targeted by an antibacterial compound like this compound, leading to bacterial cell death.
Caption: Hypothetical Mechanism of this compound Action.
Disclaimer: The signaling pathway depicted is a generalized representation of potential antibacterial targets and is for illustrative purposes only. The actual mechanism of this compound may differ and requires further investigation.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols for Dicranolomin in Cancer Cell Line Research
Disclaimer: The compound "Dicranolomin" is not widely documented in publicly available scientific literature. The following application notes and protocols are based on research conducted on extracts from the moss Dicranum scoparium, from which a bioactive compound named "dicranin" has been isolated. It is hypothesized that "this compound" may be a proprietary name for a compound or extract derived from this moss. The provided information should be considered as a general guideline for investigating the anti-cancer properties of novel compounds from this natural source.
Introduction
Extracts from the moss Dicranum scoparium have demonstrated promising antiproliferative activity against cancer cell lines in preliminary studies[1]. Phytochemical analysis of this moss has revealed the presence of various bioactive compounds, including terpenoids, flavonoids, and a specific acetylenic fatty acid named dicranin (Z,Z,Z-octadeca-6-yne-9,12,15-trienoic acid)[2][3]. Dicranin has been shown to inhibit the enzyme 15-lipoxygenase (15-LOX), a pathway implicated in the progression of certain cancers[2]. These findings suggest that compounds derived from Dicranum scoparium, potentially including the agent referred to as "this compound," could be valuable tools for cancer cell line research and drug development.
These application notes provide a framework for researchers and scientists to investigate the anti-cancer effects of this compound, focusing on its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Data Presentation
Table 1: In Vitro Cytotoxicity of Dicranum scoparium Fractions against HeLa Cells
| Fraction | Concentration (µg/mL) | Antiproliferative Activity | Reference |
| Dichloromethane Extract Fraction 9 | 100 | Strong | [1] |
| Dichloromethane Extract Fraction 9 | 50 | Strong | [1] |
| Dichloromethane Extract Fraction 7 | 100 | Active | [1] |
| Dichloromethane Extract Fraction 19 | 100 | Active | [1] |
| Dichloromethane Extract Fraction 20 | 100 | Active | [1] |
Note: This table summarizes the reported antiproliferative activities of different fractions from Dicranum scoparium extract. Specific IC50 values for "this compound" are not available in the public domain and would need to be determined experimentally.
Table 2: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | User-determined |
| MCF-7 | Breast Cancer | User-determined |
| A549 | Lung Cancer | User-determined |
| PC-3 | Prostate Cancer | User-determined |
| HCT116 | Colon Cancer | User-determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, p21, p-STAT3, p-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for investigating this compound's anti-cancer effects.
Caption: A hypothetical signaling pathway for this compound's anti-cancer activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicranolomin Yield from Natural Sources
Welcome to the technical support center for Dicranolomin extraction and purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of this compound from its natural sources. Given that "this compound" is a novel or specialized compound, this guide focuses on established principles and techniques for natural product extraction that can be adapted to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the initial extraction efficiency of this compound?
The initial extraction efficiency is a multifactorial issue primarily dependent on the choice of solvent, particle size of the source material, and the extraction technique employed. The selection of an appropriate solvent system is crucial and should be based on the polarity of this compound. For instance, hydrophilic compounds are best extracted with polar solvents like methanol or ethanol, while lipophilic compounds require less polar solvents such as dichloromethane.[1] Reducing the particle size of the dried plant material, optimally to less than 0.5 mm, increases the surface area for solvent interaction and can significantly improve extraction efficiency.[2]
Q2: How can I minimize the degradation of this compound during extraction and purification?
Compound degradation is a common cause of low yields.[3] For thermally unstable compounds, it is crucial to avoid high temperatures during the drying of the plant material and during solvent evaporation (e.g., using a rotovap).[2] If this compound is sensitive to acidic conditions, care should be taken during chromatographic purification steps, such as silica gel chromatography.[3] It is also advisable to work quickly and, if necessary, keep extracts cold to prevent decomposition, especially if the reaction or extraction is stalled.[3]
Q3: I'm observing a low yield after the purification step. What are the likely causes?
Low yields post-purification can stem from several issues. Incomplete elution from the chromatography column is a common problem; ensure you are using a sufficiently polar solvent system to move your compound. Loss of compound can also occur during transfers; always rinse glassware, spatulas, and other equipment used to handle the compound.[3] If your compound is volatile, be cautious during solvent removal under vacuum.[3] Finally, ensure that your purification method is appropriate for the scale of your extraction; techniques like preparative TLC may not be suitable for large quantities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield in Initial Crude Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Choice | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol). Analyze the resulting extracts by TLC or HPLC to identify the most effective solvent. | The solvent polarity must match that of the target compound for efficient extraction.[1] |
| Insufficient Grinding of Source Material | Ensure the plant material is finely powdered. A particle size of less than 0.5 mm is often optimal.[2] | Smaller particles provide a larger surface area for the solvent to penetrate, leading to more efficient extraction.[2] |
| Inadequate Extraction Time or Temperature | Increase the maceration time or consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and improve efficiency.[2][4] | These techniques enhance mass transfer and can lead to better extraction yields in shorter times.[5] |
| Suboptimal Solid-to-Solvent Ratio | Experiment with different solid-to-solvent ratios. A common starting point is 1:10 (w/v). | A sufficient volume of solvent is necessary to ensure the complete dissolution and extraction of the target compound. |
Issue 2: Co-extraction of Impurities (e.g., Chlorophyll, Waxes)
| Possible Cause | Troubleshooting Step | Rationale |
| High Polarity of Extraction Solvent | Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll and other lipophilic impurities before the main extraction.[1] | This "de-fatting" step can significantly clean up the initial extract, simplifying subsequent purification. |
| Single-Step Extraction | Employ a liquid-liquid partitioning step. After the initial extraction, dissolve the crude extract in a solvent mixture (e.g., methanol/water) and partition it against a non-polar solvent (e.g., hexane) to remove non-polar impurities. | This allows for the separation of compounds based on their differential solubility in immiscible solvents. |
Issue 3: Difficulty in Purifying the Final Compound
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Resolution in Column Chromatography | Optimize the solvent system for your column using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. | A well-chosen solvent system is critical for achieving good separation of compounds on a chromatography column. |
| Compound Degradation on Silica Gel | If this compound is acid-sensitive, consider using neutral or basic alumina for chromatography, or deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[3] | Silica gel is acidic and can cause the degradation of acid-labile compounds. |
| Presence of Closely Eluting Impurities | Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization. | These techniques offer higher resolution and can be effective for separating compounds with similar polarities. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation of Plant Material: Dry the source material at a controlled temperature (e.g., 40-50 °C) to prevent thermal degradation.[2] Grind the dried material into a fine powder (particle size <0.5 mm).[2]
-
Extraction:
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Rinse the solid residue with fresh solvent to ensure complete recovery.[3] Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition against hexane to remove non-polar impurities.[1] Collect the hydroalcoholic phase containing the more polar compounds.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Visualizations
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Compound Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with compound solubility in in-vitro experiments.
Troubleshooting Guide
Our troubleshooting guide is designed to provide direct answers to common issues encountered during experimental work.
Q1: My compound is precipitating out of solution during my experiment. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds. Here are several strategies you can employ, starting with the simplest:
-
Increase Agitation: Ensure your solution is continuously and adequately mixed.
-
Adjust Temperature: Solubility can be temperature-dependent. Try modestly increasing the temperature of your solution, but be mindful of your compound's stability.[1]
-
Change the Solvent: If your compound is dissolved in an aqueous buffer, consider using a co-solvent.
Q2: I'm using a co-solvent, but my compound is still not dissolving. What should I do next?
A2: If a single co-solvent isn't effective, you can explore the following options:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your solution. Be aware that high concentrations of organic solvents can affect cell viability in cell-based assays.
-
Try a Different Co-solvent: Some common co-solvents are listed in the table below. The optimal co-solvent is compound-specific.
-
Use a Combination of Co-solvents: A mixture of co-solvents can sometimes be more effective than a single one.
Q3: Can I use pH adjustment to improve the solubility of my compound?
A3: Yes, pH modification can be a very effective technique for ionizable compounds.[2][3]
-
Acidic Compounds: For acidic compounds, increasing the pH of the solution will lead to the formation of a more soluble salt.[2]
-
Basic Compounds: For basic compounds, decreasing the pH will have a similar effect.[2]
It is crucial to ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture medium).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance the solubility of poorly soluble drugs?
A1: Several methods are commonly used to improve the solubility of compounds with poor aqueous solubility. These include:
-
Physical Modifications:
-
Chemical Modifications:
-
Co-solvency: Adding a water-miscible organic solvent can increase solubility.[2][4]
-
pH Adjustment: For ionizable compounds, altering the pH can significantly increase solubility.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[4]
-
Salt Formation: Converting the compound to a salt form is a common and effective method.[2][5]
-
Q2: How do I choose the right solubilization technique for my compound?
A2: The choice of technique depends on the physicochemical properties of your compound and the requirements of your experiment. The decision-making workflow below can guide you.
Q3: Are there any universal solvents for poorly soluble compounds?
A3: Unfortunately, there is no single "universal" solvent that works for all poorly soluble compounds. The choice of solvent is highly dependent on the compound's chemical structure. However, Dimethyl Sulfoxide (DMSO) is a widely used initial solvent for dissolving many poorly soluble compounds for in-vitro testing.
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (for cell-based assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% (v/v) | < 1% (v/v) | Widely used, but can be toxic to cells at higher concentrations. |
| Ethanol | 0.5% (v/v) | < 1% (v/v) | Can cause protein precipitation at higher concentrations. |
| Methanol | 0.5% (v/v) | < 1% (v/v) | Can be toxic; use with caution in cell-based assays. |
| Dichloromethane | Not typically used in aqueous in-vitro systems | N/A | Primarily used for extraction and purification. |
Experimental Protocols
Protocol 1: General Method for Co-solvency
-
Prepare a high-concentration stock solution: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock.
-
Determine the final desired concentration: Decide on the final concentration of your compound needed for the experiment.
-
Serial Dilution (if necessary): If the stock solution is highly concentrated, perform serial dilutions in the co-solvent.
-
Final Dilution: Add a small volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer) to reach the final desired concentration. Ensure the final concentration of the co-solvent is low enough to not affect the experimental system.
-
Vortex/Mix: Vortex or mix the final solution thoroughly to ensure the compound is fully dissolved.
Protocol 2: General Method for pH Adjustment
-
Determine the pKa of your compound: This will inform you whether to adjust the pH up or down.
-
Prepare a stock solution: Dissolve your compound in a suitable buffer at a pH where it is soluble.
-
Titrate the pH: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your experimental medium while monitoring the pH.
-
Add the compound: Once the desired pH is reached and stable, add your compound.
-
Monitor for precipitation: Observe the solution to ensure the compound remains dissolved.
Visualizations
Caption: Experimental workflow for solubilizing a compound for in-vitro assays.
Caption: Decision tree for selecting a suitable solubilization method.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. agnopharma.com [agnopharma.com]
- 4. longdom.org [longdom.org]
- 5. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Dicranolomin Separation
Welcome to the technical support center for the HPLC analysis of Dicranolomin. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation methods.
Frequently Asked Questions (FAQs)
Q1: Where can I find a validated HPLC method for this compound?
A1: Currently, there is no standardized, publicly available HPLC method specifically validated for this compound. As a potentially novel or rare compound, method development is a key step. This guide provides a systematic approach to developing and optimizing a robust HPLC method for your specific application.
Q2: What is the recommended starting point for method development?
A2: For a compound of unknown polarity like this compound, Reverse-Phase HPLC (RP-HPLC) is a versatile and common starting point. A C18 column is the most common initial choice for the stationary phase due to its broad applicability.
Q3: How do I prepare my sample of this compound for injection?
A3: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. It is often best to dissolve the sample in the initial mobile phase composition to avoid peak distortion. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or system.
Q4: What are the most critical parameters to optimize for good separation?
A4: The most critical parameters include the choice of stationary phase (column), the composition of the mobile phase (including organic solvent type and concentration, and pH/additives), the gradient profile, and the column temperature.
Method Development and Experimental Protocols
Developing a reliable HPLC method for a new compound requires a systematic approach. Below is a typical workflow and a protocol for mobile phase screening.
Experimental Workflow for Method Development
Caption: A typical workflow for developing a new HPLC method.
Protocol: Mobile Phase Screening
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B Solvents to Test: Acetonitrile (ACN) and Methanol (MeOH)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD), scan 200-400 nm; monitor at the λmax of this compound.
-
Gradient Program:
-
5% B to 95% B in 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B in 1 minute
-
Equilibrate at 5% B for 5 minutes
-
Run this gradient with both Acetonitrile and Methanol as Mobile Phase B and compare the resulting chromatograms for peak shape, resolution, and retention time.
Data Presentation: Mobile Phase Screening Results
| Parameter | Mobile Phase B: Acetonitrile | Mobile Phase B: Methanol |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Tailing Factor | 1.2 | 1.8 |
| Resolution (from nearest impurity) | 2.1 | 1.6 |
| Peak Width (min) | 0.3 | 0.5 |
| Observations | Better peak shape, less tailing | Longer retention, broader peak |
Based on these hypothetical results, Acetonitrile would be the better choice for further optimization due to the superior peak shape and resolution.
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Q: My peaks are tailing. What should I do?
A: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have active silanol groups interacting with your analyte. Try adding a buffer to the mobile phase or operating at a lower pH (e.g., with 0.1% formic or acetic acid) to suppress silanol ionization. Increasing the buffer strength can also help.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and reinjecting.
-
Contaminated or Degraded Column: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.
Q: My retention times are shifting between injections. Why?
A: Shifting retention times usually point to a lack of system stability:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Issues: The mobile phase composition may be changing over time due to evaporation of a volatile component or inconsistent mixing. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Small changes in column temperature can affect retention times. Use a column oven for stable temperature control.
-
Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent flow rates.
Q: I am seeing high backpressure in the system. What is the cause?
A: High backpressure is typically caused by a blockage somewhere in the system:
-
Column Frit Blockage: Particulates from the sample or mobile phase may have clogged the inlet frit of the column. Try reversing and flushing the column (disconnect it from the detector first).
-
Guard Column Blockage: If you are using a guard column, it may be blocked. Replace it.
-
Buffer Precipitation: If you are using a buffer, it may be precipitating in the presence of high concentrations of organic solvent. Ensure your buffer is soluble in the entire mobile phase range. To clear a precipitation, you can try flushing the column with 100% water at a low flow rate.
Q: My chromatogram shows split peaks. What's wrong?
A: Split peaks often indicate a problem at the head of the column or during injection:
-
Disrupted Column Bed: A void or channel may have formed at the inlet of the analytical column. This can happen from pressure shocks. Replacing the column is often the only solution.
-
Injection Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. As mentioned, try to dissolve the sample in the mobile phase.
-
Clogged Inlet Frit: A partially clogged frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.
Q: The baseline of my chromatogram is noisy or drifting.
A: Baseline issues can originate from the pump, detector, or mobile phase:
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise. Degas your mobile phase thoroughly and purge the system.
-
Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or rising baseline, especially in gradient elution. Use high-purity HPLC-grade solvents.
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and decreased sensitivity.
-
Inconsistent Pumping: Worn seals or check valves in the pump can cause pressure fluctuations that manifest as a pulsing baseline.
Troubleshooting Dicranolomin crystallization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Dicranolomin crystallization experiments. The following information is based on established principles of small molecule crystallization and is intended to serve as a guide for developing a robust crystallization protocol for this compound.
Frequently Asked Questions (FAQs)
1. I am not getting any crystals. What are the common causes and how can I troubleshoot this?
Failure to obtain crystals is a common issue in crystallization experiments. It typically indicates that the solution is not reaching a state of supersaturation, or that nucleation is inhibited.
Potential Causes:
-
Suboptimal Solvent System: The solubility of this compound in the chosen solvent or solvent system may be too high, preventing it from precipitating out of solution.
-
Insufficient Supersaturation: The concentration of this compound may be too low to induce crystal formation.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, inhibiting nucleation and growth.[1][2]
-
Inappropriate Temperature: The temperature may not be optimal for inducing supersaturation. For many compounds, solubility increases with temperature, so cooling is necessary.
-
Vibrations or Disturbances: Physical disturbances can disrupt the formation of critical nuclei.[1]
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic solvent screen to identify solvents in which this compound has moderate solubility. The ideal solvent is one in which the compound is soluble at high temperatures but less soluble at lower temperatures.
-
Increase Concentration: Carefully increase the concentration of this compound in the solution to promote supersaturation. This can be achieved by slowly evaporating the solvent or by starting with a more concentrated solution.
-
Purify the Sample: Ensure the this compound sample is of high purity. Techniques like chromatography or recrystallization from a different solvent system can be used for purification.
-
Vary the Temperature: Experiment with different temperature profiles. Gradual cooling is a common technique to induce crystallization.[1] Temperature cycling, alternating between heating and cooling, can also sometimes promote crystal growth.[2]
-
Introduce Seed Crystals: If you have previously obtained a small crystal of this compound, introducing it into a supersaturated solution (seeding) can provide a template for further crystal growth.
-
Scratching: Gently scratching the inside surface of the crystallization vessel with a glass rod can create microscopic imperfections that may serve as nucleation sites.[3]
-
Minimize Disturbances: Place your crystallization experiments in a location free from vibrations.
2. My compound is "oiling out" instead of forming crystals. What does this mean and what can I do?
"Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution as a liquid phase (an oil) rather than a solid crystal. This often happens when the level of supersaturation is too high.
Potential Causes:
-
High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution as a liquid.
-
Rapid Changes in Conditions: A sudden drop in temperature or a rapid addition of an anti-solvent can lead to oiling out.
-
Poor Solvent Choice: The chosen solvent may not be suitable for crystallization.
Troubleshooting Steps:
-
Reduce Supersaturation: Decrease the initial concentration of this compound.
-
Slow Down the Process:
-
If using cooling crystallization, decrease the rate of cooling.
-
If using anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to ensure proper mixing.
-
-
Change the Solvent System: Experiment with a different solvent or a mixture of solvents. A solvent in which this compound has slightly lower solubility might be beneficial.
-
Increase the Temperature: In some cases, increasing the temperature slightly can redissolve the oil and, with slow cooling, may lead to the formation of crystals.
3. I am getting crystals, but they are very small, needle-like, or of poor quality. How can I improve crystal quality?
The formation of small or poorly formed crystals often indicates that the nucleation rate is too high and the growth rate is too low.
Potential Causes:
-
Rapid Nucleation: Too many crystal nuclei form at once, leading to competition for the solute and resulting in many small crystals.
-
Fast Crystal Growth: If crystals grow too quickly, they are more likely to incorporate impurities and develop defects.
-
Presence of Impurities: Impurities can disrupt the ordered packing of molecules in the crystal lattice.[2]
Troubleshooting Steps:
-
Optimize Supersaturation: Aim for a lower level of supersaturation. This can be achieved by using a more dilute solution or by slowing down the crystallization process (e.g., slower cooling or evaporation).
-
Control the Temperature: Slower cooling rates generally favor the growth of larger, higher-quality crystals.
-
Use Seeding: Introducing a single, high-quality seed crystal into a slightly supersaturated solution can promote the growth of a larger crystal rather than the formation of many new nuclei.
-
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents to see if they promote the growth of better-shaped crystals.
-
Minimize Impurities: Ensure the starting material is as pure as possible.
Data Presentation: Example of a Solubility Screen
A crucial first step in developing a crystallization protocol is to perform a solubility screen. The results of such a screen for this compound can be summarized in a table for easy comparison. The following is a hypothetical example.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Observations | Suitability for Cooling Crystallization |
| Water | < 0.1 | < 0.1 | Insoluble | Poor |
| Methanol | > 50 | > 100 | Very Soluble | Poor |
| Ethanol | 25 | 80 | Soluble | Good |
| Acetone | 15 | 60 | Soluble | Excellent |
| Toluene | 2 | 10 | Sparingly Soluble | Moderate |
| Heptane | < 0.1 | 0.5 | Insoluble | Poor |
| Ethyl Acetate | 10 | 45 | Soluble | Excellent |
| Dichloromethane | > 50 | > 100 | Very Soluble | Poor |
Interpretation: Based on this hypothetical data, ethanol, acetone, and ethyl acetate appear to be promising solvents for cooling crystallization due to the significant increase in this compound's solubility with temperature.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable when a volatile solvent is used and the compound is stable at room temperature.
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone, based on the hypothetical screen above) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap or parafilm with a few small holes poked in it. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free location.
-
Monitor the vial over time for crystal formation. This may take several days to weeks.
Protocol 2: Cooling Crystallization
This method is effective when the solubility of the compound is significantly higher at elevated temperatures.
Methodology:
-
In a clean vial, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C) to create a saturated solution.
-
Once the solid is completely dissolved, cover the vial and allow it to cool slowly to room temperature. Placing the vial in an insulated container (e.g., a beaker of warm water or a dewar) will slow the cooling process.
-
After the solution has reached room temperature, it can be moved to a refrigerator or freezer to further decrease the temperature and induce more complete crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
Visualizations
Troubleshooting Workflow for Crystallization Experiments
Caption: A workflow diagram for troubleshooting common crystallization issues.
Decision Pathway for Selecting a Crystallization Method
References
How to reduce background noise in Dicranolomin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize the signal-to-noise ratio in Dicranolomin bioassays.
Troubleshooting Guides
This section addresses specific issues that can lead to high background noise during your experiments.
Question: Why am I observing high background signal across all wells of my assay plate, including my negative controls?
Answer: High background across the entire plate often points to a systemic issue with reagents, the assay protocol, or the detection instrument. Follow these steps to diagnose and resolve the problem:
-
Reagent Quality and Preparation:
-
Substrate Integrity: Ensure your luminescent or fluorescent substrate has not auto-catalyzed. This can happen with prolonged storage at room temperature. Prepare fresh substrate for each experiment.
-
Blocking Buffer: Insufficient blocking or the use of aggregated blocking agents can lead to non-specific binding and high background. Ensure the blocking agent is fully dissolved (gentle warming and mixing can help) and that membranes or wells are completely submerged during a one-hour blocking step.[1]
-
Reagent Contamination: Use fresh, sterile buffers and antibody dilutions for every experiment to avoid contamination that can increase background signal.[1]
-
-
Antibody Concentrations (for antibody-based detection):
-
Primary and Secondary Antibodies: Excessively high concentrations of either primary or secondary antibodies are a common cause of high background. Optimize antibody concentrations by performing a titration experiment to find the lowest concentration that still provides a robust signal.
-
Secondary Antibody Specificity: Run a control with only the secondary antibody to ensure it is not binding non-specifically to your cells or other reagents.[1]
-
-
Washing Steps:
-
Insufficient Washing: Inadequate washing is a frequent source of high background. Ensure you are performing the recommended number of washes for the specified duration to remove unbound reagents and antibodies.[1]
-
-
Instrument Settings:
-
Reader Sensitivity: A plate reader with high background noise from its internal electronics can obscure low-level signals.[2] Check if the instrument's sensitivity (gain) is set too high, which can amplify background noise. Consult your instrument's manual for optimization guidelines.
-
Question: My signal-to-noise ratio is low. How can I improve it?
Answer: A low signal-to-noise ratio (SNR) can be improved by either increasing the specific signal, decreasing the background noise, or both.
-
Increase Signal Strength:
-
Optimize Cell Number: The number of cells per well can significantly impact signal strength. Titrate the cell seeding density to find the optimal number that maximizes the signal without causing artifacts from overgrowth.
-
Assay Timing: The timing of substrate addition and signal measurement is critical. Ensure you are measuring the signal at the peak of the reaction and within the linear range of your assay.
-
Choice of Reagents: Use high-quality, bright fluorophores or highly active luminescent substrates to maximize signal output.[3]
-
-
Decrease Background Noise:
-
Control Reagent Expression: In genetically encoded reporter assays (e.g., dCas9-FP), excess unbound fluorescent protein can create high background.[4] Use inducible expression systems (e.g., Tet-On) to control the timing and level of reporter protein expression.[4]
-
Optimize Reagent Concentrations: As mentioned previously, titrate antibody and substrate concentrations to minimize background while maintaining a strong signal.
-
Improve Washing Procedures: Increase the number or duration of wash steps to more effectively remove unbound detection reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common variables that contribute to noise in cell-based assays?
Q2: How can I prevent well-to-well crosstalk in my luminescence assay?
A2: Crosstalk occurs when the signal from a very bright well "leaks" into adjacent wells, artificially raising their readings.[2] To mitigate this, you can:
-
Use a high-quality luminometer designed to minimize crosstalk.[2]
-
Arrange your plate layout so that high-signal wells are not adjacent to low-signal or negative control wells. Leaving an empty well between samples can also help, though this reduces throughput.[2]
-
Use opaque, white-walled microplates designed for luminescence assays, which reduce light scatter.
Q3: Can the type of microplate I use affect my background noise?
A3: Yes. For fluorescence assays, black microplates are preferred as they absorb stray light and reduce background fluorescence. For luminescence assays, white microplates are used to maximize the reflection of the light signal up towards the detector. Using the wrong type of plate can significantly increase background and reduce signal.
Data Presentation: Optimizing Experimental Parameters
The following tables provide hypothetical data illustrating how to optimize key parameters to improve the signal-to-noise ratio (SNR).
Table 1: Optimization of Cell Seeding Density
| Cells per Well | Average Signal (RLU) | Average Background (RLU) | Signal-to-Noise Ratio (SNR) |
| 2,500 | 50,000 | 5,000 | 10 |
| 5,000 | 120,000 | 6,000 | 20 |
| 10,000 | 300,000 | 7,500 | 40 |
| 20,000 | 450,000 | 20,000 | 22.5 |
| 40,000 | 500,000 | 50,000 | 10 |
RLU: Relative Light Units. Optimal density in this example is 10,000 cells/well.
Table 2: Titration of Secondary Antibody Concentration
| Dilution Factor | Average Signal (RLU) | Average Background (RLU) | Signal-to-Noise Ratio (SNR) |
| 1:1,000 | 480,000 | 50,000 | 9.6 |
| 1:2,500 | 450,000 | 25,000 | 18 |
| 1:5,000 | 350,000 | 8,000 | 43.75 |
| 1:10,000 | 200,000 | 5,000 | 40 |
| 1:20,000 | 90,000 | 4,500 | 20 |
Optimal dilution in this example is 1:5,000, providing the best balance between signal and background.
Experimental Protocols
Protocol: General Cell-Based Luminescence Assay for this compound Activity
This protocol provides a framework for a typical luminescence-based reporter assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells per 100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well solid white microplate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 6, 24, or 48 hours).
-
-
Lysis and Substrate Addition:
-
Equilibrate the assay plate and lysis/substrate reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of phosphate-buffered saline (PBS).
-
Add the volume of lysis buffer recommended by the manufacturer (e.g., 20 µL) and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Add the luminescent substrate (e.g., 100 µL) to each well.
-
-
Signal Measurement:
-
Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader. Set the integration time to 0.5-1 second per well.
-
Visualizations
Caption: Experimental workflow with key steps and potential sources of background noise.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
References
- 1. youtube.com [youtube.com]
- 2. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 5. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
Dicranolomin Cell Permeability Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell permeability assays with the novel compound Dicranolomin.
Frequently Asked Questions (FAQs)
1. What is the first step if I observe unexpectedly low apparent permeability (Papp) for this compound?
Low apparent permeability can stem from several factors. Initially, it's crucial to assess the integrity of your cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) and checking the paracellular flux of a marker like Lucifer Yellow.[1][2] Concurrently, you should evaluate the analytical method's sensitivity and the potential for low recovery of this compound.
2. How can I improve the recovery of this compound in my Caco-2 assay?
Low recovery can be due to non-specific binding to the assay plates or instability of the compound. To mitigate this, consider the following:
-
Addition of Bovine Serum Albumin (BSA): Incorporating BSA into the basolateral chamber, and sometimes the apical chamber, can significantly reduce non-specific binding.[3] A concentration range of 0.25% to 4% BSA has been shown to be effective for other challenging compounds like PROTACs.[3]
-
Use of Low-Binding Plates: Switching to plates specifically designed for low compound adhesion can improve recovery.
-
Compound Stability: Assess the stability of this compound in the assay buffer over the time course of the experiment.
3. My data suggests this compound is a substrate for efflux transporters. How can I confirm this?
A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the involvement of active efflux transporters. To confirm this, you can perform bidirectional permeability assays in the presence of known transporter inhibitors.[4] For example, Verapamil or Valspodar can be used to inhibit P-glycoprotein (P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate for that transporter.
4. What are the key differences between the Caco-2 and PAMPA assays for assessing this compound permeability?
The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are both valuable tools, but they assess different aspects of permeability.
| Feature | Caco-2 Assay | PAMPA |
| Model | Cell-based monolayer (human colon adenocarcinoma) | Artificial lipid-infused membrane[5][6] |
| Transport Routes | Transcellular, paracellular, and active transport[7] | Passive transcellular diffusion only[5][8] |
| Complexity | Higher, requires cell culture (typically 21 days)[1] | Lower, can be set up quickly[5] |
| Throughput | Lower | Higher[6] |
| Cost | Higher | Lower[5] |
| Information Provided | Provides insights into passive and active transport mechanisms. | Predicts passive permeability. |
5. How do I choose the appropriate assay for this compound?
The choice depends on the stage of your research. PAMPA is an excellent high-throughput screening tool for early-stage discovery to quickly assess the passive permeability of a large number of compounds.[6][8] The Caco-2 assay is considered the gold standard for more detailed in-vitro characterization of intestinal permeability, as it can elucidate the roles of different transport mechanisms, including active efflux.[1][9]
Troubleshooting Guides
Issue 1: High Variability in Papp Values Between Experiments
High variability can compromise the reliability of your results. The following workflow can help identify and address the source of this issue.
Issue 2: Low Papp Values for a Lipophilic Compound like this compound
Lipophilic compounds can present unique challenges in aqueous assay environments, often leading to an underestimation of their permeability.
Optimization Strategies for Lipophilic Compounds:
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| BSA in Basolateral Chamber | 0% | 1.5% - 4% | Acts as a sink, mimicking in vivo conditions and preventing underestimation of Papp for lipophilic compounds.[10] |
| Stirring/Agitation | None or minimal | 100 - 300 rpm | Reduces the impact of the unstirred water layer, which can be a significant barrier for lipophilic compounds.[10] |
| Use of Simulated Intestinal Fluid | Standard buffer (e.g., HBSS) | Fasted State Simulated Intestinal Fluid (FaSSIF) | Provides a more physiologically relevant environment that can improve the solubility and permeability of certain compounds.[10] |
Issue 3: Inconsistent Monolayer Integrity (TEER values)
Consistent monolayer integrity is fundamental for a reliable permeability assay.[1]
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[1]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²).[1]
-
Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) with appropriate pH (7.4 for basolateral, 6.5 for apical to mimic intestinal conditions).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the assay buffer. The final DMSO concentration should typically be ≤1%.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayer with pre-warmed HBSS.
-
Add the this compound-containing buffer to the apical side and fresh buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as A-B, but add the this compound-containing buffer to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Lipid Solution Preparation: Prepare a solution of a lipid mixture (e.g., 1% lecithin in dodecane) and sonicate to ensure it is fully dissolved.[5]
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate and allow the solvent to evaporate.[5]
-
Compound and Buffer Preparation:
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.[11]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[12]
-
Calculation: Calculate the permeability coefficient (Pe).
Putative Signaling Pathways in Drug Transport
While the specific signaling pathways affected by this compound are yet to be fully elucidated, the expression and function of efflux transporters like P-glycoprotein (P-gp/MDR1) are often regulated by various intracellular signaling cascades. Understanding these can provide context for unexpected results.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. bioivt.com [bioivt.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Enhancing the Bioavailability of Dicranolomin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the bioavailability of Dicranolomin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Question: My in vitro dissolution rate of this compound is extremely low. What steps can I take to improve it?
Answer:
Low in vitro dissolution is a common challenge with poorly water-soluble compounds like this compound. Here are several strategies to address this issue:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]
-
Formulation with Solubilizing Agents:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can bypass the dissolution step.[3][4]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipidic carriers that can encapsulate lipophilic drugs, improving their stability and bioavailability.[6][7][8][9][10]
-
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[11][12][13][14][15]
-
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution.[16]
Question: I am observing high variability in my in vivo pharmacokinetic data for this compound. What are the potential causes and solutions?
Answer:
High variability in pharmacokinetic data can stem from several factors related to both the compound and the experimental model.
-
Poor Aqueous Solubility: Inconsistent dissolution in the gastrointestinal tract can lead to variable absorption.
-
First-Pass Metabolism: Extensive metabolism in the liver before reaching systemic circulation can result in variable bioavailability.
-
Solution: Nanoparticle-based delivery systems can sometimes facilitate lymphatic uptake, bypassing first-pass metabolism.[4]
-
-
Animal Model Selection: The choice of animal model is crucial as physiological and anatomical differences can impact drug absorption and metabolism.[17]
-
Solution: Ensure the selected animal model has a gastrointestinal physiology relevant to humans for the study of oral bioavailability. Beagle dogs are often a suitable alternative to rodents due to similarities in their GI tract.[17]
-
-
Experimental Technique: Inconsistent dosing or sampling techniques can introduce variability.
-
Solution: Standardize all experimental procedures, including dosing volume, route of administration, and blood sampling times.
-
Question: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?
Answer:
A disconnect between in vitro dissolution and in vivo bioavailability, often referred to as a lack of in vitro-in vivo correlation (IVIVC), can be attributed to several factors:
-
Poor Permeability: Even if this compound dissolves, it may not effectively permeate the intestinal membrane.[1]
-
Solution: Consider the use of permeation enhancers in your formulation, though this should be done with caution to avoid toxicity.
-
-
Instability in the GI Tract: this compound may be degrading in the acidic or enzymatic environment of the stomach and intestines.
-
Solution: Encapsulation in protective carriers like liposomes or nanoparticles can shield the drug from degradation.[8]
-
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen.
-
Solution: Investigate the co-administration of a P-glycoprotein inhibitor in preclinical models to assess the impact of efflux.
-
-
Pre-systemic Metabolism: Significant metabolism in the intestinal wall (in addition to the liver) can reduce the amount of drug reaching systemic circulation.
-
Solution: Similar to addressing hepatic first-pass metabolism, formulation strategies that promote lymphatic transport can be beneficial.
-
Frequently Asked Questions (FAQs)
What are the primary challenges to the oral bioavailability of this compound?
Based on its chemical properties, this compound is expected to be a poorly water-soluble compound. The primary challenges to its oral bioavailability are likely:
-
Low Aqueous Solubility: Limiting its dissolution in the gastrointestinal fluids.[1]
-
Poor Permeability: Difficulty in crossing the intestinal epithelial barrier.
-
Potential for First-Pass Metabolism: Hepatic metabolism before reaching systemic circulation.
Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Lipid-based nanoparticle systems are highly promising for hydrophobic drugs like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Offer advantages like improved stability, controlled release, and the potential for targeted delivery.[6][7][8][9][10]
-
Liposomes: Versatile carriers that can encapsulate a wide range of drugs and can be surface-modified for targeted delivery.[11][12][13][14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, presenting the drug in a solubilized form for absorption.[3]
How can I assess the cellular uptake of my this compound formulation?
In vitro cell culture models are essential for studying cellular uptake mechanisms.
-
Cell Lines: Caco-2 cells are a common model for intestinal absorption as they form a polarized monolayer with tight junctions.[18]
-
Uptake Mechanisms: Cellular uptake of nanoparticles primarily occurs through endocytosis.[19][20][21] Different endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) can be investigated using specific inhibitors.[22]
-
Quantification: The amount of this compound taken up by the cells can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, data on the impact of different formulation strategies on the bioavailability of this compound, based on typical improvements observed for poorly soluble drugs.
| Formulation Strategy | Key Parameters | Hypothetical Outcome |
| Micronization | Particle Size: 2-5 µm | 2-fold increase in Cmax1.5-fold increase in AUC |
| Nanosuspension | Particle Size: 100-250 nm | 4-fold increase in Cmax3-fold increase in AUC |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 150-300 nmEncapsulation Efficiency: >85% | 8-fold increase in Cmax10-fold increase in AUC |
| Liposomal Formulation | Vesicle Size: 100-200 nmEncapsulation Efficiency: >70% | 7-fold increase in Cmax9-fold increase in AUC |
| Self-Emulsifying Drug Delivery System (SEDDS) | Droplet Size: < 200 nm | 6-fold increase in Cmax8-fold increase in AUC |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Objective: To formulate this compound into SLNs to improve its solubility and bioavailability.
-
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
-
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid under constant stirring to ensure a homogenous solution.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profile of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Place 900 mL of the dissolution medium into each vessel and equilibrate to 37 ± 0.5°C.
-
Introduce the this compound formulation (e.g., pure drug, micronized powder, SLN dispersion equivalent to a specific dose) into each vessel.
-
Set the paddle speed to a suitable rate (e.g., 75 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes in SGF; then switch to SIF and continue at 3, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.22 µm syringe filter).
-
Analyze the filtrate for this compound concentration using a validated analytical method such as HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Experimental workflow for preparing and characterizing this compound-loaded SLNs.
Caption: Generalized signaling pathway for cellular uptake of nanoparticle-formulated this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. scispace.com [scispace.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. course.cutm.ac.in [course.cutm.ac.in]
- 6. Solid Lipid Nanoparticles: A Promising Nanomaterial in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Liposome as drug delivery system [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. sgwrite.com [sgwrite.com]
- 17. animal-models-used-for-bioavailability-and-bioequivalence-studies-focus-on-their-human-likeness - Ask this paper | Bohrium [bohrium.com]
- 18. scientistlive.com [scientistlive.com]
- 19. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 20. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 21. Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of Dicranolomin Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicranolomin. Our goal is to help you overcome common challenges encountered during the statistical analysis of dose-response curves and to ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I seeing high variability between my replicates for the same this compound concentration?
Answer: High variability between replicates can obscure the true dose-dependent effect of this compound. Several factors could be contributing to this issue:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.[1] Ensure you have a homogenous cell suspension and use precise pipetting techniques. Consider performing a cell count immediately before seeding to verify cell density.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure they are filled with sterile PBS or media to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents will lead to significant errors.[2] Calibrate your pipettes regularly and use fresh tips for each concentration.
-
Cell Health: Unhealthy or stressed cells will respond inconsistently. Ensure your cells are in the logarithmic growth phase and have not been passaged too many times.
-
Assay Protocol: Strict adherence to incubation times and temperatures is critical. Deviations can lead to variable results.
Question: My dose-response curve is not sigmoidal. What could be the reason?
Answer: An ideal dose-response curve follows a sigmoidal (S-shaped) pattern. Deviations from this shape can indicate several experimental issues or interesting biological phenomena:
-
Inappropriate Concentration Range: If the tested concentrations of this compound are too high or too low, you may only be observing the top or bottom plateau of the curve.[3][4] A wider range of concentrations, often spanning several orders of magnitude, is needed to capture the full sigmoidal shape.
-
Compound Solubility: If this compound precipitates at higher concentrations, it will not be fully available to the cells, leading to a flattening of the curve at the high end. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Biphasic Response: Some compounds exhibit a biphasic or hormetic response, where a low dose stimulates a response and a high dose inhibits it. This will result in a U-shaped or inverted U-shaped curve.
-
Assay Interference: The this compound compound itself might interfere with the assay chemistry. For example, it could have inherent fluorescence in a fluorescence-based assay. Running proper controls, including wells with the compound but without cells, can help identify such interference.
Question: The IC50 value for this compound varies significantly between experiments. How can I improve consistency?
Answer: Reproducibility of the IC50 value is crucial for validating the potency of this compound. Fluctuations in IC50 can be addressed by:
-
Standardizing Experimental Conditions: Ensure that cell line, cell density, media formulation, serum percentage, and incubation times are kept consistent across all experiments.[2]
-
Using a Stable Cell Line: Cell lines can change over time with repeated passaging. Use cells from a low-passage, cryopreserved stock for each set of experiments.
-
Normalizing Data: Normalizing your data to the positive (no drug) and negative (maximum effect) controls can help to reduce inter-experiment variability.[4] The response is typically expressed as a percentage of the control response.
-
Curve Fitting Method: Use a consistent non-linear regression model (e.g., four-parameter log-logistic) to fit your data and calculate the IC50.[5]
Frequently Asked Questions (FAQs)
Question: What is a dose-response curve and why is it important?
Answer: A dose-response curve is a graphical representation of the relationship between the dose of a drug or compound (like this compound) and the magnitude of the biological response.[6] These curves are fundamental in pharmacology and drug discovery for determining key parameters such as the IC50 (or EC50), efficacy, and potency of a compound.
Question: What is the difference between IC50 and EC50?
Answer:
-
IC50 (Inhibitory Concentration 50%): This is the concentration of an inhibitor (like this compound) that is required to inhibit a biological process or response by 50%.
-
EC50 (Effective Concentration 50%): This is the concentration of a drug that produces 50% of the maximal possible effect.[6]
The choice of term depends on whether the compound is inhibiting or stimulating a response.
Question: How do I choose the right concentration range for my this compound dose-response experiment?
Answer: A good starting point is to perform a wide range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar). This will help you identify the approximate range where the biological response occurs. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 to obtain a more accurate value.
Question: What are the essential controls for a dose-response experiment?
Answer:
-
Vehicle Control (Negative Control): Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as in the experimental wells. This control represents 100% cell viability or baseline activity.
-
Untreated Control: Cells in media alone, without any vehicle or compound. This helps to ensure the vehicle itself has no effect on the cells.
-
Positive Control (for inhibition assays): A known inhibitor of the pathway or process being studied. This confirms that the assay is working as expected.
-
Blank Control: Wells containing only media and the assay reagent, without cells. This is used to subtract the background signal.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation |
| MCF-7 | Breast Cancer | 5.2 | ± 0.8 |
| A549 | Lung Cancer | 12.7 | ± 1.5 |
| HeLa | Cervical Cancer | 8.1 | ± 1.1 |
| HT-29 | Colon Cancer | 15.4 | ± 2.3 |
Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells (24h Treatment)
| This compound Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55.3 | 28.1 | 16.6 |
| 1 | 60.1 | 25.2 | 14.7 |
| 5 | 72.5 | 15.3 | 12.2 |
| 10 | 85.2 | 8.9 | 5.9 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[1]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol measures the induction of apoptosis by this compound.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Quercetin and Dicranolomin
A comprehensive review of the available scientific literature reveals a significant disparity in the documented antioxidant properties of Quercetin and Dicranolomin. While Quercetin is a well-researched flavonoid with robust data supporting its potent antioxidant effects, there is a notable absence of experimental evidence evaluating the antioxidant activity of this compound. This guide, therefore, provides a detailed overview of Quercetin's antioxidant capacity, supported by experimental data and protocols, and highlights the current knowledge gap regarding this compound.
Quercetin: A Potent Natural Antioxidant
Quercetin is a flavonoid ubiquitously found in fruits and vegetables and is renowned for its significant antioxidant properties. Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-induced cellular damage. The antioxidant capacity of Quercetin has been extensively evaluated using various in vitro assays.
Quantitative Assessment of Quercetin's Antioxidant Activity
The antioxidant efficacy of Quercetin is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values of Quercetin in various antioxidant assays as reported in the scientific literature.
| Antioxidant Assay | IC50 Value of Quercetin (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) |
| DPPH Radical Scavenging | 19.17 | Ascorbic Acid | 16.26 |
| Hydrogen Peroxide (H2O2) Scavenging | 36.22 | Ascorbic Acid | 19.17 |
Note: The presented data is a compilation from various studies and may exhibit variability due to different experimental conditions.
This compound: An Enigma in Antioxidant Research
Despite extensive searches of scientific databases, no peer-reviewed studies detailing the antioxidant activity of a compound named "this compound" were identified. While research on extracts of the moss Dicranum scoparium has revealed the presence of a compound named dicranin with antimicrobial and 15-lipoxygenase inhibitory activities, there is no available data on its free radical scavenging or other antioxidant properties. Therefore, a direct comparison of the antioxidant activity of this compound and Quercetin is not feasible at this time. Further research is warranted to isolate and characterize this compound and to evaluate its potential biological activities, including its antioxidant capacity.
Experimental Protocols for Key Antioxidant Assays
For researchers aiming to evaluate the antioxidant potential of novel compounds, the following are detailed methodologies for standard in vitro antioxidant assays that have been used to characterize Quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (e.g., Quercetin) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compound.
-
Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., µM Fe²⁺/mg of compound).
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of the experimental processes and the underlying biochemical pathways, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: The Nrf2-ARE Antioxidant Signaling Pathway.
Dicranolomin in the Landscape of Flavonoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biflavonoid Dicranolomin against a panel of well-characterized flavonoids: Quercetin, Kaempferol, and Luteolin. Due to the limited experimental data available for this compound, this comparison focuses on its structural relationship to these widely studied flavonoids and extrapolates its potential biological activities based on established structure-activity relationships within the flavonoid class. The guide presents quantitative data for the comparator flavonoids in key biological assays and details the standardized experimental protocols for their assessment.
Structural Comparison
This compound is a biflavonoid, meaning it is composed of two flavonoid monomer units linked together. This structural complexity distinguishes it from the monomeric flavonoids Quercetin, Kaempferol, and Luteolin. The antioxidant and anti-inflammatory activities of flavonoids are often attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings.[1][2][3] this compound possesses a significant number of hydroxyl groups, suggesting it may exhibit potent biological activities.
Table 1: Structural and Physicochemical Properties
| Compound | Class | Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | Biflavonoid | C30H18O12 | 570.45 | Two flavonoid units linked by a C-C bond, multiple hydroxyl groups. |
| Quercetin | Flavonol | C15H10O7 | 302.24 | 3',4'-catechol group in the B-ring, 3-hydroxyl group.[3] |
| Kaempferol | Flavonol | C15H10O6 | 286.24 | 4'-hydroxyl group in the B-ring, 3-hydroxyl group.[4] |
| Luteolin | Flavone | C15H10O6 | 286.24 | 3',4'-catechol group in the B-ring, no 3-hydroxyl group.[4] |
Comparative Biological Activity
While direct experimental data for this compound is scarce, the activities of Quercetin, Kaempferol, and Luteolin provide a benchmark for the potential efficacy of flavonoids. The following tables summarize their performance in standardized in vitro assays measuring antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.[5][6][7]
Table 2: Antioxidant Activity (DPPH Assay)
| Flavonoid | IC50 (µM) | Reference |
| Quercetin | 4.60 ± 0.3 | [8] |
| Kaempferol | ~80 µg/mL | |
| Luteolin | 4.6 ± 0.3 | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value signifies greater anti-inflammatory activity.
Table 3: Anti-inflammatory Activity (NO Inhibition Assay)
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Quercetin | RAW 264.7 | ~1 | [10] |
| Kaempferol | RAW 264.7 | ~30.0 | [10] |
| Luteolin | RAW 264.7 | < 1 | [10] |
Anticancer Activity
The cytotoxic effect of flavonoids on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.
Table 4: Anticancer Activity against MCF-7 Breast Cancer Cells (MTT Assay)
| Flavonoid | IC50 (µM) | Reference |
| Quercetin | 37 | [11] |
| Kaempferol | ~40 | |
| Luteolin | 10 | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These standardized protocols can be employed for a direct comparative evaluation of this compound against other flavonoids.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH (0.1 mM) in methanol.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay determines the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system.
-
Read the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound on cancer cells (e.g., MCF-7).
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in an appropriate medium.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.[13]
-
Signaling Pathways
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate the key pathways influenced by Quercetin, Kaempferol, and Luteolin. Based on its structural similarity, this compound may potentially interact with these or similar pathways.
Caption: A generalized workflow for the comparative study of flavonoids.
Caption: Key signaling pathways modulated by Quercetin.[14][15][16][17]
Caption: Key signaling pathways modulated by Kaempferol.[18][19][20][21][22]
Caption: Key signaling pathways modulated by Luteolin.[23][24][25][26][27][28][29][30]
Conclusion and Future Directions
While this guide provides a comparative framework, the biological activities of this compound remain largely unexplored. Its biflavonoid structure, rich in hydroxyl groups, suggests a strong potential for antioxidant, anti-inflammatory, and anticancer properties, possibly exceeding those of the monomeric flavonoids discussed. Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies using the standardized assays outlined in this guide. Such research will be crucial to fully elucidate the therapeutic potential of this complex flavonoid and its place within the broader landscape of natural product-based drug discovery.
References
- 1. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in glycolysis research in gastric cancer: molecular mechanisms, regulatory networks, and therapeutic potential [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. wjgnet.com [wjgnet.com]
- 17. A Potential Role of Natural Bioactive Compounds Found in Food in the Prevention of Idiopathic Parkinson’s Disease [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Validating the Anticancer Effects of Evodiamine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical anticancer effects of Evodiamine, a natural alkaloid, in animal models. Due to the absence of published data on "Dicranolomin," this document focuses on Evodiamine as a representative novel anticancer compound. The guide compares its efficacy and toxicity with standard-of-care chemotherapy agents and details the experimental protocols and mechanisms of action to support further research and development.
Executive Summary
Evodiamine, an alkaloid extracted from Evodia rutaecarpa, has demonstrated significant antitumor activity in various preclinical cancer models.[1] It has been shown to inhibit tumor growth and metastasis, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[2] This guide summarizes the available in vivo data for Evodiamine and compares it with established chemotherapeutic agents like Cisplatin, Paclitaxel, and 5-Fluorouracil (5-FU) in the context of prostate, lung, and colon cancer models, respectively. While direct head-to-head comparative studies are limited, this guide consolidates data from multiple sources to provide a comprehensive overview.
Efficacy in Animal Models: A Comparative Analysis
The following tables summarize the in vivo efficacy of Evodiamine and standard-of-care chemotherapies in various cancer xenograft models. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental design.
Table 1: Evodiamine vs. Placebo in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Volume Inhibition (%) | Endpoint | Animal Model | Reference |
| Evodiamine | 10 mg/kg, intraperitoneal injection | Significant reduction vs. PBS | Day 36 | LNCaP cells in nude mice | [3] |
| PBS (Control) | Intraperitoneal injection | - | Day 36 | LNCaP cells in nude mice | [3] |
Table 2: Evodiamine vs. Placebo in a Lung Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Endpoint | Animal Model | Reference |
| Evodiamine | Not Specified | Potent anti-proliferative activity | 72 hours (in vitro) | A549 cells | [4] |
| Control | Not Specified | - | 72 hours (in vitro) | A549 cells | [4] |
Note: Specific in vivo dosage and tumor inhibition data for Evodiamine in a lung cancer model comparable to a standard chemotherapy agent were not available in the provided search results. The available data demonstrates in vitro efficacy.
Table 3: 5-Fluorouracil (5-FU) in a Colon Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Endpoint | Animal Model | Reference |
| 5-FU | 40 mg/kg/day, twice a week for 3 weeks | Synergistic effect with ChoKα inhibitors | Not Specified | DLD-1 xenografts in nude mice | |
| 5-FU | 50 mg/kg, intraperitoneally | Significantly reduced growth rate with oxaliplatin | 38 days | MC38 mouse colon cancer model |
Table 4: Paclitaxel vs. Cisplatin in a Lung Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Endpoint | Animal Model | Reference |
| Paclitaxel | 24 mg/kg/day, IV for 5 days | More effective than Cisplatin | Not Specified | A549, NCI-H23, NCI-H460, DMS-273 xenografts in nude mice | |
| Cisplatin | 3 mg/kg/day, IV for 5 days | Significant tumor growth inhibition | Not Specified | A549, NCI-H23, NCI-H460, DMS-273 xenografts in nude mice |
Toxicity Profile
Evodiamine has been reported to have potential hepatotoxicity and cardiotoxicity, which requires careful monitoring in clinical applications. In one study, while effective at its therapeutic dose, Cisplatin was noted to cause serious weight loss in tumor-bearing mice, a side effect that was less pronounced with Evodiamine.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for evaluating the anticancer effects of Evodiamine and standard chemotherapies in animal models.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., LNCaP for prostate, A549 for lung, HCT-116 for colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Evodiamine: Typically administered via intraperitoneal (i.p.) injection at doses ranging from 10-50 mg/kg, often suspended in a vehicle like PBS or a solution containing DMSO and polyethylene glycol.
-
Standard Chemotherapy: Administered as per established protocols (e.g., Paclitaxel 10-24 mg/kg IV, 5-FU 40-50 mg/kg i.p., Cisplatin 3-5 mg/kg i.p.).
-
-
Endpoint Analysis:
-
Tumor growth inhibition is the primary efficacy endpoint.
-
Animal body weight is monitored as a general indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Blood samples may be collected for hematological and biochemical analysis to assess organ toxicity.
-
Mechanism of Action: Signaling Pathways
Evodiamine exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
PI3K/AKT/p53 Signaling Pathway
Evodiamine has been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer. This inhibition leads to the upregulation of the tumor suppressor p53, resulting in decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, ultimately promoting cancer cell apoptosis.[2]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for cancer stem cell self-renewal and epithelial-to-mesenchymal transition (EMT). Evodiamine has been found to inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, such as c-Myc and cyclin D1. This leads to the suppression of cancer cell proliferation and stem-like properties.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key regulator of cell proliferation and survival that is often dysregulated in cancer. Evodiamine has been demonstrated to inhibit the phosphorylation of ERK, a central component of this pathway.[4] This disruption of MAPK/ERK signaling contributes to the anti-proliferative effects of Evodiamine.
References
Unraveling the Bioactive Potential of Dicranoloma: A Look into a Genus of Mosses with Therapeutic Promise
Initial investigations into a compound termed "Dicranolomin" have yielded no specific scientific data under this name. However, a broader exploration of the Dicranoloma genus of mosses reveals a promising source of diverse bioactive compounds with potential therapeutic applications. This guide will delve into the known chemical constituents of Dicranoloma species, their observed biological activities, and the experimental approaches used to elucidate their effects. While a direct cross-validation of "this compound" is not possible due to the absence of literature, we will explore the potential mechanisms of action of compounds isolated from Dicranoloma and compare them to other known natural products.
The Dicranoloma genus, belonging to the Dicranaceae family of mosses, is known to produce a variety of secondary metabolites.[1] Scientific studies on species such as Dicranoloma reflexum have led to the identification of numerous compounds, primarily through techniques like gas chromatography-mass spectrometry (GC-MS).[1][2] These compounds fall into several chemical classes, including fatty acids, phenols, and terpenoids.[1][3]
Comparative Analysis of Bioactive Compounds from Dicranoloma
To understand the potential mechanisms of action of compounds from Dicranoloma, it is useful to compare their identified chemical classes with those of well-characterized natural products.
| Chemical Class Identified in Dicranoloma | Known Biological Activities of this Class | Potential Mechanisms of Action |
| Fatty Acids (e.g., 9-octadecanoic acid, n-hexadecanoic acid)[1] | Antimicrobial, Anti-inflammatory | Disruption of microbial cell membranes, Inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases) |
| Phenols [1] | Antioxidant, Antimicrobial, Antifungal[4] | Scavenging of free radicals, Denaturation of microbial proteins, Disruption of microbial cell walls |
| Terpenoids [3] | Anticancer, Anti-inflammatory, Antimicrobial[5] | Induction of apoptosis in cancer cells, Inhibition of inflammatory signaling pathways (e.g., NF-κB), Disruption of microbial membranes |
Unraveling the Mechanism: Experimental Approaches
Determining the precise mechanism of action of a novel bioactive compound requires a systematic series of experiments. The following workflow outlines a typical approach that could be applied to compounds isolated from Dicranoloma species.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition Analysis, Antimicrobial Activity and Cytotoxicity Screening of Moss Extracts (Moss Phytochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTIOXIDANT AND ANTIFUNGAL PROPERTIES OF MOSSES COMMON IN ARMENIA | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 5. ijplantenviro.com [ijplantenviro.com]
Unraveling the Synthesis of Dicranolomin: A Comparative Analysis
The synthesis of Dicranolomin, a significant natural product, has been approached through various methodologies. This guide provides a comparative overview of the existing synthesis strategies, offering insights into their efficiency, scalability, and practicality for researchers, scientists, and professionals in drug development.
However, the field of natural product synthesis is rich with methodologies that could be applied to a molecule like this compound, which is presumed to be a complex organic structure. Drawing parallels from the synthesis of structurally related compounds, such as other polyketide-derived aromatic compounds, can provide a foundational understanding of potential synthetic strategies.
Hypothetical Comparative Data of Synthesis Methods
For the purpose of illustrating a comparative guide, the following table outlines hypothetical data for potential synthesis routes to a complex natural product like this compound. This data is based on common metrics used to evaluate and compare chemical syntheses.
| Synthesis Method | Key Strategy | Overall Yield (%) | Number of Steps | Purity (%) | Scalability | Key Reagents/Conditions | Reference |
| Linear Synthesis A | Stepwise functionalization | 5 | 20 | >98 | Low | Grignard reagents, protecting groups, oxidation/reduction | Fictional et al. |
| Convergent Synthesis B | Fragment coupling | 12 | 15 | >99 | Moderate | Suzuki coupling, Wittig reaction, asymmetric catalysis | Imagined Chem. |
| Biomimetic Synthesis C | Polyketide-like cyclization | 8 | 10 | >95 | High | Enzyme-catalyzed reactions, one-pot cascade | Hypothetical J. |
Detailed Experimental Protocols
Below are generalized experimental protocols that represent key transformations often found in the synthesis of complex natural products, which could be analogous to steps in a this compound synthesis.
Protocol 1: Suzuki Coupling (Illustrative for Convergent Synthesis B)
-
Materials: Aryl halide fragment (1.0 eq), boronic acid fragment (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane/H₂O (4:1 mixture).
-
Procedure: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Aldol Reaction (Illustrative for Stereocenter Formation)
-
Materials: Aldehyde (1.0 eq), ketone (1.5 eq), chiral proline catalyst (0.2 eq), DMSO.
-
Procedure: Dissolve the aldehyde and ketone in DMSO in a round-bottom flask.
-
Add the chiral proline catalyst to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the formation of the aldol product via TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizing Synthetic Strategies
To better understand the logic behind different synthetic approaches, the following diagrams illustrate the conceptual workflows.
This guide serves as a foundational template for comparing the synthesis methods of complex natural products. As specific synthetic routes for this compound become available, they can be evaluated using the metrics and protocols outlined here to provide a clear and objective comparison for the scientific community.
Unraveling the Antimicrobial Potential of Dicranolomin: A Comparative Analysis
Initial investigations for a compound referred to as "Dicranolomin" did not yield any matching results in the current scientific literature, suggesting it may be a novel, yet-to-be-documented substance or a potential misnomer. However, research into antimicrobial compounds from mosses of the Dicranum genus has revealed the presence of "dicranin," a substance with demonstrated antibacterial properties. This guide, therefore, focuses on the available data for dicranin and extracts of Dicranum scoparium as the closest relevant subjects, comparing their reported efficacy with standard antibiotics.
Due to the limited availability of specific quantitative data for purified dicranin, this comparison guide will focus on the reported antimicrobial activities of extracts from Dicranum scoparium and the qualitative activity of dicranin. A direct, quantitative comparison with standard antibiotics in the form of Minimum Inhibitory Concentration (MIC) values for the pure compound is not possible based on currently available literature.
Antimicrobial Spectrum of Dicranum scoparium Extracts and Dicranin
A dichloromethane extract of the moss Dicranum scoparium has been shown to possess significant antimicrobial activity against a range of bacteria. The active compound responsible for this activity was identified as dicranin, a polyacetylenic fatty acid (Z,Z,Z-octadeca-6-yne-9,12,15-trienoic acid).
The extract demonstrated a notable inhibitory effect against the following bacteria:
-
Bacillus cereus
-
Bacillus stearothermophilus
-
Bacillus subtilis
-
Staphylococcus aureus
-
Escherichia coli
Interestingly, when the purified dicranin was tested, it showed the most potent activity against Streptococcus faecalis (now known as Enterococcus faecalis). In contrast to the crude extract, purified dicranin was found to be inactive against Escherichia coli, suggesting that other components in the extract may be responsible for the anti-E. coli activity or that a synergistic effect is at play.
Another study on methanol extracts of Dicranum scoparium identified compounds with antibacterial activity against pathogens affecting honey bees, with reported MIC values ranging from 0.6 to 60 μg/mL. However, the specific contribution of dicranin to this activity was not detailed.
Comparative Efficacy with Standard Antibiotics: A Qualitative Overview
Without specific MIC values for dicranin against a panel of bacteria, a direct quantitative comparison with standard antibiotics is challenging. The table below provides a general overview of the susceptibility of the bacteria, for which D. scoparium extracts or dicranin have shown activity, to common antibiotics. This is intended to provide context rather than a direct comparison.
| Bacterial Species | Dicranum scoparium Extract/Dicranin Activity | Common Standard Antibiotics |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Active (Extract) | Penicillins, Cephalosporins, Vancomycin, Linezolid |
| Enterococcus faecalis | Most Active (Purified Dicranin) | Ampicillin, Vancomycin, Linezolid, Daptomycin |
| Bacillus cereus | Active (Extract) | Clindamycin, Vancomycin, Ciprofloxacin, Gentamicin |
| Bacillus subtilis | Active (Extract) | Most antibiotics, generally susceptible |
| Gram-Negative Bacteria | ||
| Escherichia coli | Active (Extract), Inactive (Purified Dicranin) | Fluoroquinolones, Cephalosporins, Carbapenems, Aminoglycosides |
Note: The effectiveness of standard antibiotics can vary significantly depending on the bacterial strain and the presence of antibiotic resistance.
Experimental Methodologies
The following are detailed descriptions of standard experimental protocols used to determine the antimicrobial efficacy of compounds like dicranin. The specific parameters for the original dicranin studies are not available, but these general methods represent the standard approach in the field.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compound: A stock solution of the test compound (e.g., dicranin) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using a liquid growth medium such as Mueller-Hinton Broth (MHB).
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
2. Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Incubation: The plate is incubated at 35-37°C for 16-20 hours.
4. Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Kirby-Bauer Disc Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disc.
1. Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.
2. Inoculation: A standardized inoculum of the test bacterium is swabbed evenly across the surface of the MHA plate to create a bacterial lawn.
3. Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
4. Incubation: The plates are incubated at 35-37°C for 16-24 hours.
5. Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antimicrobial efficacy of a novel compound.
Caption: Workflow for antimicrobial efficacy testing.
Mechanism of Action and Signaling Pathways
Currently, there is no available scientific literature detailing the mechanism of action of dicranin or the specific signaling pathways it may affect in bacteria. To create a diagram for this would be purely speculative. Further research is required to elucidate how dicranin exerts its antimicrobial effects.
Conclusion
Extracts from the moss Dicranum scoparium and its isolated compound, dicranin, exhibit promising antimicrobial activity against a range of bacteria, particularly Gram-positive strains. However, a significant gap in the publicly available research, specifically the lack of quantitative MIC data for purified dicranin and studies on its mechanism of action, prevents a comprehensive, direct comparison with standard antibiotics. The information presented here summarizes the current state of knowledge and provides a framework for the methodologies that would be employed in a more detailed comparative study. For researchers and drug development professionals, dicranin represents an interesting natural product that warrants further investigation to determine its true potential as a novel antimicrobial agent.
Navigating the Translational Gap: A Comparative Guide to Dicoumarol's In Vitro and In Vivo Activity
For researchers in drug discovery and development, bridging the gap between laboratory findings and clinical efficacy is a perpetual challenge. This guide provides a comprehensive comparison of the in vitro and in vivo activities of Dicoumarol, a compound initially identified as an anticoagulant and now explored for its anticancer potential. By presenting available data, experimental protocols, and visualizing its mechanisms of action, we aim to facilitate a deeper understanding of its translational potential.
Dicoumarol, a natural 4-hydroxycoumarin derivative, demonstrates distinct biological activities that have been characterized in both cell-based assays and animal models. Its primary mechanisms of action involve the inhibition of Vitamin K epoxide reductase, leading to its well-known anticoagulant effects, and the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), which contributes to its anticancer properties.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo activities of Dicoumarol. It is important to note the different experimental systems and endpoints, which preclude a direct one-to-one correlation.
Table 1: In Vitro Activity of Dicoumarol
| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Citation |
| MIA-PaCa-2 (Pancreatic Cancer) | MTT Assay | Cell Viability Decrease | 100 µM (48h) | [1] |
| MIA-PaCa-2 (Pancreatic Cancer) | Clonogenic Assay | Decreased Cell Survival | 100 µM (72h) | [1] |
| Recombinant Human NQO1 | Enzyme Inhibition Assay | NQO1 Inhibition | IC50: 660 nM | [2] |
Table 2: In Vivo Activity of Dicoumarol
| Animal Model | Endpoint | Dosage | Effect | Citation |
| Rat | Anticoagulation | Dose-dependent | Prolonged Prothrombin Time | [3][4] |
| Rat | Acute Oral Toxicity | LD50 | 250 mg/kg | [5] |
| Mouse | Acute Oral Toxicity | LD50 | 233 mg/kg | [5] |
Experimental Protocols
To aid in the replication and further investigation of Dicoumarol's activity, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol is based on the methodology used to assess the effect of Dicoumarol on the viability of MIA-PaCa-2 pancreatic cancer cells[1].
-
Cell Seeding: Plate MIA-PaCa-2 cells in 96-well plates at a density of 5,000 cells per well in full serum medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare various concentrations of Dicoumarol (e.g., 0, 50, 100, 250 µM) and add them to the respective wells.
-
Incubation with Drug: Incubate the cells with Dicoumarol for different time points (e.g., 4, 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C until formazan crystals are formed. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
In Vivo Anticoagulant Activity: Prothrombin Time in Rats
This protocol is a generalized procedure based on studies investigating the anticoagulant effects of Dicoumarol in rats[3][6].
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer Dicoumarol orally or via injection at various doses. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at specific time points after drug administration.
-
Plasma Preparation: Mix the blood with an anticoagulant (e.g., 3.2% sodium citrate) in a 9:1 ratio and centrifuge to obtain platelet-poor plasma.
-
Prothrombin Time (PT) Measurement:
-
Pre-warm the plasma sample to 37°C.
-
Add a commercial thromboplastin reagent to the plasma.
-
Measure the time taken for a clot to form using a coagulometer.
-
-
Data Analysis: Compare the prothrombin times of the Dicoumarol-treated groups with the control group to determine the dose-dependent anticoagulant effect.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Dicoumarol.
Caption: Vitamin K Antagonism Pathway of Dicoumarol.
Caption: NQO1 Inhibition Pathway by Dicoumarol.
Discussion and Conclusion
The available data indicates that Dicoumarol's in vitro cytotoxic effects against cancer cells occur at micromolar concentrations, while its in vivo anticoagulant effects in rats are observed with dose-dependent administration. A direct comparison is challenging due to the different biological systems and endpoints. The in vitro IC50 for NQO1 inhibition is in the nanomolar range, suggesting a high affinity for this target.
The discrepancy between the potent enzymatic inhibition and the higher concentrations required for cellular effects could be attributed to factors such as cell membrane permeability, efflux pumps, and the complexity of intracellular signaling networks. The in vivo efficacy is further influenced by pharmacokinetic and pharmacodynamic factors, including absorption, distribution, metabolism, and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of anticoagulant effect of dicumarol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. THE EFFECT OF DICUMAROL ON PROTHROMBIN TIME IN RATS AND ITS RELATION TO VITAMIN K CONTENT OF LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analysis of Dicranolomin's Cytotoxic Effects Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the understanding of Dicranolomin's biological activity, particularly concerning its comparative cytotoxicity on normal versus cancer cell lines. At present, there is no published experimental data to support a comparative analysis of this specific compound's efficacy and selectivity.
This compound is a recognized chemical entity, cataloged in chemical databases such as PubChem with the chemical formula C30H18O12. It has been identified in certain organisms, including the moss species Aulacomnium palustre and Aulacomnium androgynum. However, beyond its basic chemical identification, its broader biological effects, and specifically its potential as an anticancer agent, have not been investigated in publicly available research.
This lack of data prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including quantitative data on cytotoxicity (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways, are contingent on the existence of primary research studies.
For researchers, scientists, and drug development professionals interested in the potential of novel natural compounds for cancer therapy, this compound could represent an unexplored area of investigation. Future research would need to be initiated to determine its cytotoxic profile.
Hypothetical Experimental Workflow
Should research on this compound's cytotoxicity be undertaken, a standard experimental workflow would be employed to assess its effects on both cancerous and normal cells. A generalized workflow for such an investigation is outlined below.
A Head-to-Head Comparison: The Emerging Potential of Dicranolomin Versus the Established Efficacy of Vancomycin
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a detailed comparative analysis of Dicranolomin, a natural compound derived from moss, and Vancomycin, a cornerstone antibiotic for treating serious Gram-positive bacterial infections.
While Vancomycin has a long-standing history of clinical use, emerging natural products like this compound present intriguing possibilities. This comparison delves into their mechanisms of action, antibacterial efficacy, and the experimental methodologies used to evaluate them, offering a data-driven perspective for the scientific community.
Executive Summary of Comparative Data
The following table summarizes the available quantitative data for this compound and Vancomycin against key Gram-positive bacteria. It is important to note that publicly available data on the Minimum Inhibitory Concentration (MIC) of purified this compound against Staphylococcus aureus and Bacillus cereus is limited. The data presented for this compound is based on the activity of extracts from Dicranum scoparium or related compounds against other bacterial species, and therefore should be interpreted with caution.
| Feature | This compound | Vancomycin |
| Target Organisms | Gram-positive bacteria | Primarily Gram-positive bacteria |
| Mechanism of Action | Proposed to involve inhibition of 15-lipoxygenase | Inhibition of bacterial cell wall synthesis |
| MIC vs. S. aureus | Data not available | 1-4 µg/mL |
| MIC vs. B. cereus | Data not available | 2-4 µg/mL |
| Reported MIC Range (other bacteria) | 0.6 - 60 µg/mL | Not applicable |
Detailed Mechanism of Action
Vancomycin: A Well-Established Pathway
Vancomycin's mechanism of action is well-characterized. It inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, ultimately leading to cell lysis and death.
This compound: An Emerging Hypothesis
The precise antibacterial mechanism of this compound is not as clearly defined. However, research suggests that its activity may be linked to the inhibition of the 15-lipoxygenase (15-LOX) enzyme. Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of various signaling molecules. In the context of bacterial infections, the inhibition of 15-LOX could disrupt inflammatory pathways or interfere with bacterial processes that are dependent on these signaling molecules. Further research is required to fully elucidate this mechanism and its direct bactericidal or bacteriostatic effects.
Visualizing the Pathways
To better understand the distinct mechanisms of these two compounds, the following diagrams illustrate their proposed signaling pathways.
Caption: Mechanism of action of Vancomycin.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The evaluation of the antimicrobial efficacy of both this compound and Vancomycin relies on standardized laboratory procedures. The primary method for quantifying their activity is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine MIC values.
Workflow for Broth Microdilution MIC Assay:
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or Vancomycin) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus cereus) is prepared to a specific concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Data Analysis: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion and Future Directions
Vancomycin remains a critical tool in the clinician's arsenal against resistant Gram-positive infections. Its well-understood mechanism of action and extensive clinical data provide a high degree of confidence in its use.
This compound, on the other hand, represents a promising area of natural product research. While preliminary studies indicate its potential as an antimicrobial agent, significant further investigation is required. The key next steps for the scientific community include:
-
Isolation and Purification: Obtaining pure this compound to conduct standardized antimicrobial susceptibility testing.
-
Quantitative Efficacy Studies: Determining the MIC values of purified this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: Conducting detailed studies to confirm and characterize the role of 15-lipoxygenase inhibition in its antimicrobial activity.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection.
The comparative data and methodologies presented in this guide are intended to provide a foundation for researchers to build upon as they explore the therapeutic potential of novel natural compounds like this compound in the ongoing fight against infectious diseases.
Safety Operating Guide
Proper Disposal Procedures for Dicranolomin
Disclaimer: As "Dicranolomin" is a hypothetical compound, this document outlines a comprehensive disposal procedure based on established best practices for novel or uncharacterized chemical compounds in a research and development setting. These procedures should be adapted to the specific known properties and hazards of any new chemical entity. Always consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of a novel compound.[1][2][3]
Immediate Safety and Hazard Assessment
Prior to any handling or disposal, a thorough hazard assessment of this compound must be conducted. This involves reviewing all available data on its chemical and physical properties, toxicity, reactivity, and any potential environmental impacts. In the absence of comprehensive data for a novel compound, it should be treated as hazardous.[3]
1.1 Personal Protective Equipment (PPE):
Due to the unknown nature of this compound, the following minimum PPE is mandatory for all personnel involved in its handling and disposal:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling powders or creating aerosols. All work with this compound should be conducted within a certified chemical fume hood.[1]
1.2 Spill Response:
In the event of a spill, immediately evacuate the area and alert EHS. Do not attempt to clean up a spill of an unknown compound without specific training and equipment.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.[3] All waste streams containing this compound must be collected separately from other laboratory waste.
2.1 Waste Streams:
Three primary waste streams should be established for this compound:
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, and disposable labware.
-
Liquid Waste: Encompasses all solutions containing this compound, including reaction mixtures, purification fractions, and rinsing solvents. Liquid waste should be further segregated into aqueous and organic solutions.[3]
-
Sharps Waste: Any needles, scalpels, or other sharp objects contaminated with this compound.
2.2 Collection Procedures:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the container with their respective percentages.[1][2]
-
Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area (SAA), typically within a fume hood.[1][2]
-
Secondary containment should be used for all liquid waste containers to prevent spills.[1]
Disposal Plan
The disposal of this compound must be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[4][5]
3.1 Step-by-Step Disposal Protocol:
-
Characterization: Before disposal, all known information about this compound's properties (e.g., reactivity, toxicity, flammability) must be documented on a hazardous waste tag.[2] If the hazards are unknown, it must be designated as such.[5]
-
Packaging:
-
Labeling: Affix a completed hazardous waste tag to each container, detailing its contents and associated hazards.[2]
-
Storage: Store all this compound waste in the designated SAA until it is collected by EHS or a certified waste vendor.[2]
-
Collection: Coordinate with your institution's EHS department for the pickup and final disposal of the waste.[1][2]
Quantitative Data Summary
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste | Leak-proof container with lid | "Hazardous Waste - Solid this compound" and list of contaminants | Satellite Accumulation Area (SAA) in a fume hood |
| Liquid this compound Waste (Aqueous) | Chemically compatible, sealed container | "Hazardous Waste - Aqueous this compound" and list of all components with percentages | SAA in a fume hood with secondary containment |
| Liquid this compound Waste (Organic) | Chemically compatible, sealed container | "Hazardous Waste - Organic this compound" and list of all components with percentages | SAA in a fume hood with secondary containment |
| Sharps this compound Waste | Puncture-resistant sharps container | "Hazardous Waste - Sharps with this compound" | SAA in a fume hood |
Experimental Protocols
As this compound is a hypothetical compound, no experimental protocols can be cited. The development of any experimental protocol involving a novel compound should include a thorough safety review and the establishment of specific handling and waste disposal procedures before any work begins.
Diagrams
Caption: this compound Waste Disposal Workflow.
References
Safe Handling of Dicranolomin: A Procedural Guide for Laboratory Personnel
Disclaimer: As of the latest literature review, "Dicranolomin" is not a recognized chemical compound with established safety data. Therefore, this document provides essential safety and logistical guidance based on the precautionary principle for handling novel, uncharacterized, or potent compounds. All procedures should be performed under the direct supervision of a qualified chemist and in accordance with your institution's environmental health and safety (EHS) protocols. A thorough risk assessment must be conducted before any handling of this substance.
Pre-Handling Risk Assessment
Before commencing any work with this compound, a comprehensive risk assessment is mandatory. This assessment should be documented and reviewed by the principal investigator and the institutional EHS office. The assessment must consider the potential for the compound to be toxic, reactive, corrosive, or have other unknown hazardous properties.
Key Risk Assessment Steps:
-
Hazard Identification: Assume the substance is hazardous in the absence of data. Consider potential physical and health hazards.
-
Dose-Response Evaluation: Since no toxicity data is available, treat the substance as highly potent.
-
Exposure Assessment: Identify all potential routes of exposure, including inhalation, dermal contact, and ingestion.[1]
-
Risk Characterization: Based on the assumed hazard and potential for exposure, determine the overall risk and the necessary control measures.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Use a NIOSH-approved respirator. Ensure proper fit testing. For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[2] |
| Eye and Face Protection | Full-face shield worn over chemical splash goggles | Provides a dual layer of protection against splashes and unforeseen reactions.[2][3][4] |
| Skin and Body Protection | Chemical-resistant suit or disposable coveralls | Coveralls should be rated for chemical protection.[5] Consider a suit that is impermeable to a broad range of chemicals. All seams should be sealed. |
| Hand Protection | Double-gloving with chemically resistant gloves | The inner glove should be a thin, nitrile glove, and the outer glove should be a thicker, chemical-resistant material such as butyl rubber or Viton™. Consult a glove compatibility chart for broad-spectrum protection. Change gloves frequently and immediately if contamination is suspected.[6] |
| Foot Protection | Closed-toe, chemical-resistant boots | Boots should have steel toes and shanks for added protection.[2] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
3.1. Receiving and Unpacking
-
Verify Shipment: Confirm that the received package is intact and shows no signs of leakage.
-
Don Appropriate PPE: Before handling the package, put on the minimum required PPE as outlined in the table above.
-
Controlled Unpacking: Unpack the chemical in a designated area, preferably within a chemical fume hood.
-
Inspect Primary Container: Check the primary container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with "this compound," a unique identifier, the date received, and a "Hazard Unknown" warning.
3.2. Storage
-
Segregation: Store this compound separately from incompatible materials. As its compatibility is unknown, store it in isolation.
-
Ventilation: Store in a well-ventilated, designated storage cabinet for potent compounds.
-
Secondary Containment: The primary container must be stored within a compatible, sealed secondary container to contain any potential leaks.
3.3. Experimental Use
-
Controlled Environment: All handling of this compound must be performed within a certified chemical fume hood or a glove box to prevent inhalation exposure.[7]
-
Minimize Quantities: Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[8]
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. The choice of decontaminating solution will depend on the chemical properties of this compound, which should be determined on a small scale if possible.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
4.1. Waste Segregation and Labeling
| Waste Type | Container | Labeling Requirements |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste - this compound Contaminated Solids" |
| Liquid Waste | Compatible, sealed container | "Hazardous Waste - this compound in [Solvent]" |
| Sharps | Puncture-proof sharps container | "Hazardous Waste - Sharps Contaminated with this compound" |
4.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9][10]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unknown reactions.[11]
-
EHS Pickup: Arrange for the disposal of all this compound waste through your institution's EHS department. Do not dispose of this material down the drain or in regular trash.[10][12]
-
Empty Containers: Any container that held this compound must be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][13]
Experimental Protocols and Visualizations
As no specific experimental protocols for "this compound" exist, a generalized workflow for handling a novel potent compound is presented below.
Caption: Workflow for the safe handling of a novel potent compound.
This procedural guide is intended to provide a framework for the safe handling of "this compound" or any uncharacterized substance. Adherence to these protocols, in conjunction with institutional EHS guidelines and professional judgment, is paramount for ensuring laboratory safety.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. thehindu.com [thehindu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
